molecular formula C33H35N3O8 B15598158 DMT-OMe-rC(Ac)

DMT-OMe-rC(Ac)

Cat. No.: B15598158
M. Wt: 601.6 g/mol
InChI Key: FINUHOJILDNELQ-ZJRRSZEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMT-OMe-rC(Ac) is a useful research compound. Its molecular formula is C33H35N3O8 and its molecular weight is 601.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality DMT-OMe-rC(Ac) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DMT-OMe-rC(Ac) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H35N3O8

Molecular Weight

601.6 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C33H35N3O8/c1-21(37)34-28-18-19-36(32(39)35-28)31-30(42-4)29(38)27(44-31)20-43-33(22-8-6-5-7-9-22,23-10-14-25(40-2)15-11-23)24-12-16-26(41-3)17-13-24/h5-19,27,29-31,38H,20H2,1-4H3,(H,34,35,37,39)/t27-,29?,30+,31-/m1/s1

InChI Key

FINUHOJILDNELQ-ZJRRSZEESA-N

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-5'-O-DMT-2'-O-methylcytidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl-5'-O-DMT-2'-O-methylcytidine, a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and an experimental workflow for its use in solid-phase oligonucleotide synthesis.

Chemical Structure and Properties

N-Acetyl-5'-O-DMT-2'-O-methylcytidine is a protected nucleoside analog. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the N4-amino group of cytosine is protected by an acetyl group, and the 2'-hydroxyl group of the ribose sugar is methylated. These modifications enhance the stability and utility of the cytidine (B196190) monomer in automated oligonucleotide synthesis.

Chemical Structure Diagram

Caption: Chemical structure of N-Acetyl-5'-O-DMT-2'-O-methylcytidine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Acetyl-5'-O-DMT-2'-O-methylcytidine.

PropertyValueReference
Chemical Formula C₃₃H₃₅N₃O₈
Molecular Weight 601.65 g/mol
CAS Number 199593-08-3
Appearance White to pale yellow powder
Purity ≥95% (HPLC)
Solubility Soluble in DMSO, dichloromethane (B109758), and other organic solvents.
Storage 2-8 °C, protected from moisture.
IUPAC Name N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
SMILES CC(=O)NC1=NC(=O)N(C=C1)[C@H]2--INVALID-LINK--COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O">C@@HOC

Experimental Protocols

Representative Synthesis of N-Acetyl-5'-O-DMT-2'-O-methylcytidine

This synthesis involves a series of protection and methylation steps starting from cytidine.

Step 1: 5'-O-DMT Protection of Cytidine

  • Materials: Cytidine, Dimethoxytrityl chloride (DMT-Cl), Pyridine (anhydrous).

  • Procedure:

    • Dissolve cytidine in anhydrous pyridine.

    • Add DMT-Cl portion-wise at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Quench the reaction with methanol (B129727).

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-cytidine.

Step 2: N4-Acetylation of 5'-O-DMT-cytidine

  • Materials: 5'-O-DMT-cytidine, Acetic anhydride (B1165640), Pyridine (anhydrous).

  • Procedure:

    • Dissolve 5'-O-DMT-cytidine in anhydrous pyridine.

    • Cool the solution to 0 °C and add acetic anhydride dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding cold water.

    • Extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate to obtain N4-Acetyl-5'-O-DMT-cytidine.

Step 3: 2'-O-Methylation

  • Materials: N4-Acetyl-5'-O-DMT-cytidine, Methyl iodide (MeI), Sodium hydride (NaH), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • Dissolve N4-Acetyl-5'-O-DMT-cytidine in anhydrous THF.

    • Add NaH portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add MeI dropwise and allow the reaction to proceed at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction with methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Partition the residue between DCM and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield N-Acetyl-5'-O-DMT-2'-O-methylcytidine.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the presence of all functional groups (DMT, acetyl, and methyl).

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Experimental Workflow

The primary application of N-Acetyl-5'-O-DMT-2'-O-methylcytidine is in the solid-phase synthesis of modified RNA oligonucleotides. The following diagram illustrates a typical experimental workflow.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Removal of DMT group) Coupling 2. Coupling (Addition of N-Acetyl-5'-O-DMT-2'-O-methylcytidine phosphoramidite) Detritylation->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage Cleavage from Support and Deprotection Oxidation->Cleavage Final Cycle Start Start with Solid Support (e.g., CPG with first nucleoside) Start->Detritylation Purification Purification of Oligonucleotide (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry, CE) Purification->Analysis

Caption: A typical workflow for solid-phase oligonucleotide synthesis using modified phosphoramidites.

Applications in Research and Drug Development

N-Acetyl-5'-O-DMT-2'-O-methylcytidine is a valuable reagent for the synthesis of antisense oligonucleotides, siRNAs, and RNA probes. The 2'-O-methyl modification confers several advantageous properties to the resulting oligonucleotides:

  • Increased Nuclease Resistance: The methyl group at the 2' position sterically hinders the approach of nucleases, thereby increasing the in vivo stability of the oligonucleotide.

  • Enhanced Binding Affinity: 2'-O-methyl modifications generally increase the thermal stability (melting temperature, T_m) of RNA:DNA and RNA:RNA duplexes.

  • Reduced Immunogenicity: Modification of RNA can reduce its recognition by the innate immune system.

These properties make oligonucleotides containing 2'-O-methylcytidine promising candidates for therapeutic applications, including the treatment of genetic disorders, viral infections, and cancer.

Conclusion

N-Acetyl-5'-O-DMT-2'-O-methylcytidine is a critical component in the toolbox of nucleic acid chemists and drug developers. Its well-defined structure and the protective groups allow for its efficient incorporation into synthetic oligonucleotides, imparting beneficial properties that are essential for their therapeutic and diagnostic applications. The synthetic and experimental workflows outlined in this guide provide a framework for the successful utilization of this important molecule in advancing oligonucleotide-based research and development.

The Guardian Molecule: A Technical Guide to the Role of 2'-O-Methyl Modifications in RNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing every aspect of an RNA molecule's life, from processing and localization to function and decay. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm)—the addition of a methyl group to the 2'-hydroxyl of the ribose sugar—is one of the most common and consequential.[1] This modification is found in nearly all types of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and microRNA (miRNA), as well as viral RNA.[2][3] Functionally, 2'-O-methylation acts as a molecular guardian, significantly enhancing the stability of RNA molecules. It achieves this by providing steric hindrance against nuclease-mediated degradation and by promoting a more stable local RNA structure. This in-depth guide explores the core mechanisms by which 2'-O-methylation contributes to RNA stability, details the experimental protocols used to study this modification, presents quantitative data on its effects, and discusses its profound implications for cellular processes and therapeutic development.

The Core Mechanism of 2'-O-Methylation-Mediated Stability

The stability of an RNA molecule is fundamentally linked to the chemical nature of its ribose backbone. The presence of a hydroxyl group at the 2' position makes RNA susceptible to spontaneous and enzyme-catalyzed hydrolysis. 2'-O-methylation directly addresses this vulnerability in two primary ways.[2][4]

1.1. Steric Protection Against Nucleases

The addition of a methyl group to the 2'-hydroxyl position physically obstructs the access of ribonucleases (RNases) that would otherwise cleave the phosphodiester backbone.[2][5] This modification significantly reduces the rate of RNA degradation, thereby increasing the molecule's half-life within the cell. This protective mechanism is crucial for the longevity of stable non-coding RNAs like rRNA and snRNA and is exploited by viruses to evade host immune responses that rely on recognizing and degrading foreign RNA.[2]

1.2. Conformational Rigidity and Structural Stabilization

From a biophysical perspective, the 2'-O-methyl group plays a crucial role in fine-tuning RNA structure. It locks the ribose sugar into a C3'-endo conformation, which is the favored pucker for nucleotides within an A-form RNA helix.[2] This pre-organization of the ribose moiety stabilizes RNA duplexes, with each Nm modification contributing approximately 0.2 kcal/mol to the thermodynamic stability of an RNA helix.[2][4][6] This enhanced structural integrity not only contributes to resistance against degradation but is also essential for the correct folding and function of complex RNA molecules like the ribosome.[7]

The Enzymatic Machinery of 2'-O-Methylation

The site-specific installation of 2'-O-methyl groups is a highly regulated process carried out by specialized enzymatic complexes.

2.1. snoRNA-Guided Methylation

In eukaryotes and archaea, the majority of 2'-O-methylations in rRNA and snRNA are installed by a ribonucleoprotein (RNP) complex.[8] This complex consists of a C/D box small nucleolar RNA (snoRNA) that acts as a guide, and a set of core proteins:

  • Fibrillarin (FBL) or Nop1 in yeast: The catalytic methyltransferase enzyme.[8]

  • NOP56 and NOP58: Proteins essential for the complex's stability and function.[8]

  • SNU13 (15.5K in humans): A protein that binds to the C/D box motif of the snoRNA.[8]

The snoRNA contains an "antisense" sequence, typically 10-21 nucleotides long, that is complementary to the target RNA. This base-pairing interaction positions the catalytic Fibrillarin enzyme to methylate a specific nucleotide on the target RNA, which is invariably located five nucleotides upstream of the D or D' box motif within the snoRNA.[9]

snoRNA_methylation cluster_snoRNP C/D Box snoRNP Complex cluster_target Target RNA Recognition FBL Fibrillarin (Methyltransferase) NOP58 NOP58 FBL->NOP58 snoRNA C/D Box snoRNA (Guide) TargetRNA Target RNA (e.g., pre-rRNA) FBL->TargetRNA Catalyzes Methylation NOP56 NOP56 SNU13 SNU13/15.5K NOP56->SNU13 NOP58->NOP56 Antisense Antisense Element (on snoRNA) MethylatedRNA 2'-O-Methylated Target RNA TargetRNA->MethylatedRNA Modification Antisense->TargetRNA

snoRNA-guided 2'-O-methylation pathway.

2.2. Stand-Alone Methyltransferases

In other contexts, such as the 3'-terminal methylation of plant miRNAs and animal piRNAs, stand-alone enzymes like HEN1 (HUA ENHANCER 1) perform the modification without an RNA guide.[10] Similarly, enzymes like FTSJ1 are responsible for certain 2'-O-methylations in tRNA.[4] Recent evidence also suggests that the canonical rRNA methyltransferase FBL can modify internal sites on mRNA, thereby promoting mRNA stability.[11][12]

Quantitative Impact of 2'-O-Methylation

The stabilizing effect of 2'-O-methylation can be quantified through various biophysical and cellular measurements. These data are crucial for understanding the precise impact of this modification and for its application in designing synthetic RNA therapeutics.

Table 1: Thermodynamic and Stability Data

Parameter RNA Type Observation Reference
Thermodynamic Stability General RNA Duplex Each Nm modification adds ~0.2 kcal/mol of stability. [2][6]
HIV-1 TAR RNA Triple Nm modification stabilized the duplex by ~0.3 kcal/mol (in absence of Mg2+). [6]
RNA Half-Life mRNA 2'-O-methylated mRNAs exhibit significantly longer half-lives than unmethylated mRNAs. [11]
mRNA Knockdown of FBL (methyltransferase) decreases the half-life of methylated mRNAs. [11]

| | miRNA, piRNA, siRNA | 3'-terminal Nm protects against 3'-to-5' exoribonuclease activity, increasing stability. |[10] |

Table 2: Stoichiometry of 2'-O-Methylation at Specific RNA Sites

RNA Type Site Cell Line/Organism Methylation Ratio (%) Reference
Human rRNA 18S - C1391 HeLa (Strain 1) ~100% [13]
18S - C1391 HeLa (Strain 2) ~80% [13]
18S - U354 HeLa (Strain 1) ~20% [13]
18S - U354 HeLa (Strain 2) ~40% [13]
General HeLa ~66% of sites are fully methylated; ~34% are fractionally modified. [14]

| Human mRNA | Internal Sites | Human Cell Lines | Most sites are fractionally modified, typically between 1% and 30%. |[15] |

Experimental Protocols for Detecting and Quantifying 2'-O-Methylation

A variety of sophisticated techniques have been developed to map and quantify Nm sites across the transcriptome. These methods exploit the unique chemical properties conferred by the 2'-O-methyl group.

4.1. RiboMethSeq: High-Throughput Mapping via Alkaline Hydrolysis

RiboMethSeq is a high-throughput sequencing method that leverages the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.[9]

  • Principle: Unmodified RNA is readily fragmented under alkaline conditions, while cleavage is inhibited at Nm sites.

  • Methodology:

    • RNA Isolation: Purify total RNA or a specific RNA fraction (e.g., rRNA) from the sample.

    • Alkaline Fragmentation: Subject the RNA to random hydrolysis using sodium carbonate buffer (pH ~9.2) at 95°C. The duration is optimized to generate fragments of a suitable size for sequencing.

    • End Repair: The resulting RNA fragments have 3'-phosphate and 5'-hydroxyl ends. These are repaired enzymatically using T4 Polynucleotide Kinase (PNK) to generate the 5'-phosphate and 3'-hydroxyl ends required for ligation.

    • Adapter Ligation: Sequencing adapters are ligated to both the 3' and 5' ends of the RNA fragments.

    • Reverse Transcription & PCR: The ligated fragments are reverse transcribed into cDNA and then amplified by PCR to create a sequencing library.

    • High-Throughput Sequencing: The library is sequenced using an Illumina platform.

    • Data Analysis: Reads are mapped to a reference transcriptome. 2'-O-methylated sites are identified as positions with a significant drop in the number of read start/end sites, creating a "gap" in the fragmentation profile.[16] The level of methylation can be quantified by comparing the cleavage protection at a specific site to that of flanking unmodified nucleotides.[17]

4.2. Nm-seq: Mapping via Periodate (B1199274) Oxidation and Chemical Cleavage

Nm-seq is another high-throughput method that relies on the chemical reactivity of the 2',3'-vicinal diol in unmodified ribose, which is absent in 2'-O-methylated nucleotides.[1][18]

  • Principle: Sodium periodate (NaIO₄) oxidizes the 2',3'-diol of unmodified nucleotides, leading to a dialdehyde (B1249045) that can be removed via β-elimination. 2'-O-methylated nucleotides are resistant to this process.

  • Methodology:

    • RNA Fragmentation: Total RNA is first fragmented into smaller pieces.

    • Oxidation-Elimination-Dephosphorylation (OED) Cycles:

      • Oxidation: RNA fragments are treated with sodium periodate to oxidize the 3'-terminal unmodified nucleotide.

      • Elimination: The oxidized nucleotide is removed by β-elimination, shortening the fragment by one nucleotide.

      • Dephosphorylation: The newly exposed 3'-phosphate is removed enzymatically.

    • Iterative Exposure: These OED cycles are repeated multiple times to iteratively remove unmodified nucleotides from the 3' end, effectively enriching for fragments that now terminate with a resistant 2'-O-methylated nucleotide.[18]

    • Library Preparation: A final oxidation-elimination step is performed without dephosphorylation to block the 3' ends of remaining unmodified fragments. This allows for the preferential ligation of a sequencing adapter to the 3'-hydroxyl of the exposed Nm-terminated fragments.

    • Sequencing and Analysis: The library is sequenced, and the 3' end of each read precisely maps the location of the 2'-O-methylated site.[1]

4.3. Site-Specific Quantification using RNase H and qPCR (Nm-VAQ)

For validating high-throughput data and quantifying methylation at specific sites, RNase H-based assays provide a sensitive and accurate approach.[13][15]

  • Principle: RNase H is an enzyme that cleaves the RNA strand of an RNA:DNA hybrid. A 2'-O-methyl group on the RNA strand at the cleavage site will inhibit the enzyme's activity.

  • Methodology:

    • Probe Design: A chimeric DNA/RNA probe is designed to be complementary to the target RNA sequence. The probe contains a central "window" of 4-5 DNA nucleotides, flanked by 2'-O-methylated RNA nucleotides. This design directs RNase H cleavage to a single, specific phosphodiester bond on the target RNA.

    • Hybridization: The chimeric probe is hybridized to the target RNA sample.

    • RNase H Digestion: The sample is divided into two aliquots. One is treated with RNase H, while the other serves as an untreated control. If the target site is unmethylated, the RNA will be cleaved. If it is methylated, it will remain largely intact.

    • Reverse Transcription and qPCR: The amount of full-length, uncleaved RNA remaining in both the treated and control samples is quantified using reverse transcription followed by quantitative PCR (RT-qPCR).

    • Quantification: The methylation ratio is calculated from the difference in Ct values (ΔCt) between the RNase H-treated and control samples. A larger ΔCt indicates a lower level of methylation (more cleavage), while a smaller ΔCt indicates a higher level of methylation (less cleavage).[15]

Nm_VAQ_Workflow cluster_prep Sample Preparation cluster_reaction RNase H Digestion cluster_control Control cluster_test Test cluster_quant Quantification RNA_Sample Total RNA Sample Hybridize Hybridize Probe to RNA RNA_Sample->Hybridize Chimera_Probe Design & Synthesize Chimeric Probe (DNA/2'OMe RNA) Chimera_Probe->Hybridize Split Split Sample Hybridize->Split No_RNaseH No RNase H added Split->No_RNaseH Add_RNaseH Add RNase H Split->Add_RNaseH Uncleaved_RNA RNA remains intact No_RNaseH->Uncleaved_RNA RT_qPCR Reverse Transcription & Quantitative PCR (RT-qPCR) Uncleaved_RNA->RT_qPCR Cleavage_Decision Cleavage depends on Nm Add_RNaseH->Cleavage_Decision Cleaved Unmethylated RNA is cleaved Cleavage_Decision->Cleaved No Nm Protected Methylated RNA is protected Cleavage_Decision->Protected Nm Present Cleaved->RT_qPCR Protected->RT_qPCR Calc Calculate Methylation Ratio from ΔCt (Test vs. Control) RT_qPCR->Calc

Workflow for Nm-VAQ, an RNase H-based quantification method.

Functional Implications and Future Directions

The role of 2'-O-methylation extends far beyond simply protecting RNA from degradation. By ensuring the stability and proper conformation of RNA, it has profound downstream effects on cellular function.

  • Ribosome Biogenesis and Function: The dense network of Nm sites in rRNA is critical for the correct folding of pre-rRNA, the assembly of ribosomal subunits, and the overall translational fidelity of the mature ribosome.[7][19]

  • mRNA Metabolism and Translation: Internal 2'-O-methylation on mRNA can enhance its stability, leading to increased protein expression.[12] This has been linked to post-transcriptional regulation in cancer, where elevated levels of the methyltransferase FBL are associated with increased stability of oncogenic mRNAs.[20]

  • Immune Evasion: Many viruses, including SARS-CoV-2 and HIV, methylate their RNA to mimic host RNA. This "molecular camouflage" helps the viral RNA evade recognition by the host's innate immune system, which would otherwise detect and degrade the unmodified foreign RNA.[2]

  • Therapeutic Potential: The stabilizing properties of 2'-O-methylation are widely exploited in the development of RNA-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). Incorporating 2'-O-methylated nucleotides into these synthetic molecules increases their resistance to cellular nucleases, prolonging their half-life and enhancing their therapeutic efficacy.[12]

The study of 2'-O-methylation is a rapidly advancing field. The development of new high-throughput mapping techniques continues to reveal the vast and dynamic landscape of this modification. Future research will focus on understanding how the stoichiometry of methylation at specific sites is regulated in response to cellular signals and disease states, and how this "epitranscriptomic" layer of information contributes to the fine-tuning of gene expression. For drug development professionals, a deep understanding of RNA stability and the role of modifications like 2'-O-methylation is paramount for designing the next generation of potent and durable RNA-based medicines.

References

An In-depth Technical Guide to DMT-OMe-rC(Ac) Phosphoramidite: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylcytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-OMe-rC(Ac) phosphoramidite (B1245037). This critical reagent is a cornerstone in the synthesis of modified oligonucleotides, offering enhanced properties for a wide range of research, diagnostic, and therapeutic applications.

Core Properties and Specifications

DMT-OMe-rC(Ac) phosphoramidite is a chemically modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The key modifications, the 2'-O-methyl (2'-OMe) group on the ribose sugar and the N-acetyl (Ac) protecting group on the cytidine (B196190) base, impart desirable characteristics to the resulting oligonucleotides.

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C42H52N5O9P[1]
Molecular Weight 801.86 g/mol [1]
Appearance White to off-white powder[1][2]
Purity ≥98% (HPLC)[1][3]
Solubility Soluble in Acetonitrile, Dichloromethane
Storage Conditions -20°C under inert atmosphere (e.g., Argon)[2][4]
Key Structural Features
  • 5'-DMT (Dimethoxytrityl) group: A bulky, acid-labile protecting group on the 5'-hydroxyl function. It prevents self-polymerization during synthesis and its cleavage can be monitored to assess coupling efficiency.[5][6]

  • 2'-O-Methyl (OMe) group: This modification enhances nuclease resistance and increases the thermal stability (Tm) of the resulting oligonucleotide duplexes.[7][8]

  • N4-Acetyl (Ac) group: A protecting group for the exocyclic amine of cytidine, preventing side reactions during synthesis. It is removed during the final deprotection step.[9]

  • 3'-Phosphoramidite group: The reactive moiety that enables the coupling reaction to the 5'-hydroxyl of the growing oligonucleotide chain. The diisopropylamino and cyanoethyl protecting groups are cleaved during the synthesis cycle.[6][9]

Performance in Oligonucleotide Synthesis

The performance of DMT-OMe-rC(Ac) phosphoramidite is critical for the successful synthesis of high-quality modified oligonucleotides. Key performance indicators include coupling efficiency and the properties of the final product.

Coupling Efficiency

High coupling efficiency is essential for maximizing the yield of full-length oligonucleotides. 2'-O-Methyl phosphoramidites generally exhibit high coupling efficiencies, comparable to standard DNA phosphoramidites.

ParameterTypical ValueNotes
Coupling Efficiency >99%Dependent on synthesizer, reagents, and protocol.[10]
Coupling Time 3-15 minutesCan be optimized based on the activator used and the specific sequence.[11]
Properties of 2'-O-Methylated Oligonucleotides

The incorporation of 2'-O-Methyl cytidine imparts significant advantages to the resulting oligonucleotide.

PropertyDescriptionQuantitative Data
Nuclease Resistance Increased resistance to degradation by endo- and exonucleases compared to unmodified RNA.[7][12]Half-life in 10% Fetal Bovine Serum: >72 hours for 2'-OMe modified oligonucleotides, compared to <24 hours for unmodified oligonucleotides.[13]
Duplex Stability (Tm) Increased melting temperature of duplexes with complementary RNA or DNA.ΔTm per modification: +1.3°C per 2'-O-Methyl modification in a DNA/RNA duplex.[8]
RNase H Activation Oligonucleotides fully modified with 2'-O-Methyl groups do not elicit RNase H activity. This property is utilized in the design of "gapmer" antisense oligonucleotides.[9]Not applicable.

Experimental Protocols

The following sections provide detailed methodologies for the use of DMT-OMe-rC(Ac) phosphoramidite in oligonucleotide synthesis.

Solid-Phase Oligonucleotide Synthesis Cycle

Automated solid-phase synthesis using phosphoramidite chemistry follows a four-step cycle for each nucleotide addition.[1][14][15]

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

  • Phosphoramidite Solution: 0.1 M DMT-OMe-rC(Ac) phosphoramidite in anhydrous Acetonitrile

  • Capping Solution A: Acetic Anhydride/Lutidine/THF

  • Capping Solution B: 16% N-Methylimidazole in THF

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine

Protocol:

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The resulting orange-colored trityl cation is washed away, and the amount can be quantified to monitor coupling efficiency.

  • Coupling: The DMT-OMe-rC(Ac) phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection (AMA Protocol)

A common and rapid method for cleavage from the solid support and removal of protecting groups is the use of a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[16][17][18] This method is compatible with the N-acetyl protecting group on cytidine.[19]

Reagents:

  • AMA Solution: 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.

Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add the AMA solution to completely cover the support (typically 1 mL for a 1 µmol synthesis).

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.[5][16]

  • Cool the vial on ice.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

Purification by Ion-Pair Reversed-Phase HPLC

Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities. Ion-pair reversed-phase HPLC is a widely used method.[20][21]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Agilent PLRP-S, Waters XBridge)

Mobile Phases:

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA) in 50% Acetonitrile

Protocol:

  • Dissolve the dried crude oligonucleotide in Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

  • Monitor the elution at 260 nm.

  • Collect the fractions corresponding to the full-length product.

  • Desalt the collected fractions using a suitable method (e.g., ethanol (B145695) precipitation or a desalting cartridge).

Quality Control

Ensuring the quality of the final oligonucleotide product is crucial.

MethodPurposeTypical Results
MALDI-TOF Mass Spectrometry To confirm the molecular weight of the full-length product and identify any major impurities.[2][11][14]A major peak corresponding to the calculated mass of the desired oligonucleotide.
Ion-Pair Reversed-Phase HPLC To assess the purity of the final product.A single major peak for the full-length oligonucleotide.
UV-Vis Spectroscopy To quantify the concentration of the oligonucleotide.Absorbance is measured at 260 nm to calculate the concentration using the sequence-specific extinction coefficient.

Visualizing Workflows and Mechanisms

Oligonucleotide Synthesis Workflow

The following diagram illustrates the overall workflow from phosphoramidite to purified oligonucleotide.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & QC Phosphoramidite Phosphoramidite Synthesis_Cycle Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) Phosphoramidite->Synthesis_Cycle Input Bound_Oligo Oligonucleotide on Solid Support Synthesis_Cycle->Bound_Oligo Elongation Cleavage AMA Treatment (65°C, 10-15 min) Bound_Oligo->Cleavage Crude_Oligo Crude Oligonucleotide Solution Cleavage->Crude_Oligo HPLC IP-RP-HPLC Crude_Oligo->HPLC Desalting Desalting HPLC->Desalting Purified_Oligo Purified_Oligo Desalting->Purified_Oligo QC Quality Control (MALDI-TOF, HPLC, UV-Vis) Purified_Oligo->QC

Caption: Automated workflow for modified oligonucleotide synthesis.

Antisense Oligonucleotide Mechanism of Action: RNase H-mediated Cleavage

Oligonucleotides containing 2'-O-Methyl modifications are often used in "gapmer" antisense designs. The central "gap" of unmodified DNA nucleotides allows for the recruitment of RNase H, which cleaves the target mRNA.

RNase_H_Mechanism ASO Gapmer ASO (2'-OMe wings, DNA gap) Hybrid ASO-mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation No_Translation Inhibition of Protein Translation Degradation->No_Translation

Caption: RNase H-mediated cleavage by a gapmer antisense oligonucleotide.

Therapeutic Oligonucleotide Development Workflow

The development of a therapeutic oligonucleotide is a multi-stage process.

Drug_Development_Workflow Target_ID Target Identification & Validation Lead_Design Lead Design & Synthesis Target_ID->Lead_Design In_Vitro In Vitro Screening (Efficacy, Toxicity) Lead_Design->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical_Trials Clinical Trials (Phase I-III) In_Vivo->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

References

The Role of 2'-O-Methyl RNA in Antisense Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of modulating gene expression at the RNA level. The rational design of these synthetic nucleic acid analogs is crucial for their efficacy, stability, and safety. Among the various chemical modifications developed to enhance the drug-like properties of ASOs, the 2'-O-methyl (2'-OMe) modification of the ribose sugar has emerged as a cornerstone in the field. This modification confers a unique combination of properties, including increased nuclease resistance, enhanced binding affinity to target RNA, and a favorable toxicity profile, making it a valuable tool for both research and therapeutic applications.

This technical guide provides a comprehensive overview of 2'-O-Methyl RNA in the context of antisense technology. It will delve into the core properties of this modification, its mechanisms of action, and practical considerations for the design and experimental evaluation of 2'-OMe-modified ASOs. Detailed protocols for key experimental procedures are provided to facilitate the practical application of this technology in the laboratory.

Core Properties of 2'-O-Methyl RNA

The introduction of a methyl group at the 2' position of the ribose sugar profoundly influences the physicochemical and biological properties of an oligonucleotide.

Increased Nuclease Resistance: The 2'-hydroxyl group in natural RNA is susceptible to cleavage by cellular nucleases. The 2'-OMe modification sterically hinders the approach of these enzymes, significantly increasing the oligonucleotide's resistance to degradation and prolonging its half-life in biological systems.[1][2] This enhanced stability is a critical attribute for any therapeutic oligonucleotide.

Enhanced Binding Affinity: 2'-OMe modifications pre-organize the sugar pucker into an A-form geometry, which is characteristic of RNA:RNA duplexes. This conformational preference leads to a higher binding affinity (increased melting temperature, Tm) of the ASO for its target mRNA compared to unmodified DNA ASOs.[3][4] An increase in Tm of approximately 1.5°C per 2'-OMe modification has been reported.[5]

Reduced Immunostimulation: Certain nucleic acid sequences, particularly those containing CpG motifs, can be recognized by the innate immune system, leading to undesirable inflammatory responses. The 2'-OMe modification has been shown to abrogate these immunostimulatory effects, contributing to a better safety profile.

Favorable Toxicity Profile: Compared to more recent high-affinity modifications like Locked Nucleic Acids (LNAs), 2'-OMe modifications generally exhibit lower toxicity, particularly hepatotoxicity.[6][7] However, sequence-dependent toxicity can still occur, and careful design and evaluation are necessary.[2]

Mechanisms of Action

2'-O-Methyl modified ASOs can be designed to elicit gene silencing through two primary mechanisms: RNase H-mediated degradation and steric hindrance.

1. RNase H-Mediated Degradation (Gapmer Design):

RNase H is a ubiquitous cellular enzyme that recognizes and cleaves the RNA strand of a DNA:RNA heteroduplex.[8] To harness this pathway, 2'-OMe ASOs are typically designed as "gapmers." These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides (typically 7-10 bases) flanked by 2'-OMe modified "wings" (typically 2-5 bases on each side).[5][9] The 2'-OMe wings provide nuclease stability and high binding affinity, while the DNA gap is necessary to recruit and activate RNase H upon hybridization to the target mRNA, leading to its degradation. A phosphorothioate (B77711) (PS) backbone is often incorporated throughout the gapmer to further enhance nuclease resistance.[1][9]

RNase_H_Mechanism cluster_0 Cellular Environment ASO Gapmer ASO 2'-OMe DNA 2'-OMe Duplex ASO:mRNA Duplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Degraded_mRNA Degraded mRNA RNaseH->Degraded_mRNA Cleavage No_Translation No Protein Translation Degraded_mRNA->No_Translation Steric_Block_Mechanism cluster_1 Cellular Environment ASO Fully Modified 2'-OMe ASO pre_mRNA pre-mRNA ASO->pre_mRNA Binding to Splice Site Spliceosome Spliceosome ASO->Spliceosome pre_mRNA->Spliceosome Blocked Access Altered_mRNA Alternatively Spliced mRNA pre_mRNA->Altered_mRNA Alternative Splicing Altered_Protein Altered Protein Altered_mRNA->Altered_Protein Translation ASO_Workflow cluster_workflow ASO Evaluation Workflow Target_Selection Target mRNA Selection & Bioinformatic Analysis ASO_Design ASO Design (Sequence, Chemistry, Gapmer/Steric Block) Target_Selection->ASO_Design Synthesis_Purification Oligonucleotide Synthesis & Purification (HPLC/PAGE) ASO_Design->Synthesis_Purification In_Vitro_Screening In Vitro Screening (Cell Transfection, Dose-Response) Synthesis_Purification->In_Vitro_Screening Lead_Identification Lead ASO Identification (Potency & Initial Toxicity) In_Vitro_Screening->Lead_Identification Off_Target_Analysis Off-Target Analysis (Transcriptome-wide) Lead_Identification->Off_Target_Analysis In_Vivo_Studies In Vivo Studies (Animal Model, Delivery, Efficacy, Toxicology) Lead_Identification->In_Vivo_Studies Off_Target_Analysis->In_Vivo_Studies Preclinical_Dev Preclinical Development In_Vivo_Studies->Preclinical_Dev

References

The Cornerstone of RNA Therapeutics: A Technical Guide to the Discovery and Synthesis of 2'-O-Methylated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2'-O-methylated nucleosides, from their initial discovery in natural RNA to the sophisticated chemical strategies employed for their synthesis. This modification, a cornerstone of modern RNA-based therapeutics, imparts crucial properties such as enhanced metabolic stability and modulated binding affinity, making it invaluable for the development of antisense oligonucleotides, siRNAs, and aptamers. This document details the biological significance, enzymatic pathways, and detailed experimental protocols for the chemical synthesis of these vital building blocks.

Discovery and Biological Significance

The journey into the world of modified nucleosides began in the mid-20th century, with the discovery of pseudouridine (B1679824) in 1957, revealing that RNA was more than a simple polymer of four canonical bases. This opened the door to the identification of a vast array of post-transcriptional modifications. 2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, was subsequently identified as a common modification in stable RNA species such as ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA).[1][2]

These modifications are not merely decorative; they play critical functional roles. 2'-O-methylation contributes to the structural stability of RNA, protecting it from hydrolysis and degradation by nucleases.[2][3] Each methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol.[4] In the context of drug development, this enhanced stability is a highly desirable property for therapeutic oligonucleotides. Furthermore, 2'-O-methylation can modulate interactions with proteins and other nucleic acids and can help the host immune system distinguish "self" RNA from foreign RNA, thereby reducing unwanted immune stimulation by synthetic oligonucleotides.[5][6]

In eukaryotes and archaea, the site-specific installation of 2'-O-methyl groups is primarily guided by small nucleolar RNAs (snoRNAs) packaged into small nucleolar ribonucleoproteins (snoRNPs).[7][8] The snoRNA contains a sequence complementary to the target RNA, directing the enzymatic machinery to the precise nucleotide to be modified.[9] The methyltransferase Fibrillarin is a key enzyme in this process.[10] In bacteria, 2'-O-methylation is typically carried out by standalone protein enzymes.[2]

snoRNA_guided_methylation cluster_snoRNP C/D box snoRNP Complex Fibrillarin Fibrillarin (Methyltransferase) MethylatedRNA 2'-O-methylated RNA Fibrillarin->MethylatedRNA Methylation snoRNA C/D box snoRNA (Guide) TargetRNA Target RNA (pre-rRNA, snRNA, mRNA) snoRNA->TargetRNA Sequence Complementarity CoreProteins Core Proteins (NOP56, NOP58, 15.5K) TargetRNA->Fibrillarin Binding guided by snoRNA

snoRNA-guided 2'-O-methylation pathway.

Chemical Synthesis of 2'-O-Methylated Nucleosides

The therapeutic potential of 2'-O-methylated nucleosides has driven the development of robust chemical synthesis routes. The general strategy involves a multi-step process of protection, selective methylation of the 2'-hydroxyl group, and deprotection.

Synthesis_Workflow Start Ribonucleoside (A, G, C, U) Protection Protection of Reactive Groups (3'-OH, 5'-OH, exocyclic amines) Start->Protection Methylation Selective 2'-O-Methylation Protection->Methylation Deprotection Deprotection of Protecting Groups Methylation->Deprotection Purification Purification Deprotection->Purification FinalProduct 2'-O-Methylated Nucleoside Purification->FinalProduct Phosphoramidite (B1245037) Conversion to Phosphoramidite FinalProduct->Phosphoramidite OligoSynth Oligonucleotide Synthesis Phosphoramidite->OligoSynth

General workflow for 2'-O-methylated nucleoside synthesis.
Protecting Groups

The choice of protecting groups is critical to the success of the synthesis, ensuring that methylation occurs specifically at the 2'-hydroxyl position. A variety of protecting groups have been developed for the hydroxyl and exocyclic amine functionalities.

Protecting GroupTarget Group(s)Introduction ReagentsRemoval ConditionsKey Characteristics
TBDMS (tert-butyldimethylsilyl)2'-OH, 3'-OH, 5'-OHTBDMS-Cl, Silver NitrateTBAF (tetrabutylammonium fluoride)Commonly used for hydroxyl protection; stable to a wide range of conditions.
Acetyl (Ac) 2'-OH, 3'-OH, 5'-OH, N4 of Cytidine (B196190)Acetic anhydrideBasic conditions (e.g., ammonia (B1221849) in methanol)Readily introduced and removed.
Benzoyl (Bz) 2'-OH, 3'-OH, 5'-OH, N6 of Adenine, N4 of Cytidine, N2 of Guanosine (B1672433)Benzoyl chlorideBasic conditions (e.g., ammonia in methanol)Common protecting group for exocyclic amines.
Phenoxyacetyl (Pac) N6 of AdeninePhenoxyacetic anhydrideMild basic conditionsUseful for sensitive applications.
iso-Propyl-phenoxyacetyl (iPr-Pac) N2 of Guanosineiso-Propyl-phenoxyacetic anhydrideMild basic conditionsUsed in "UltraMild" phosphoramidite chemistry.
DMTr (4,4'-dimethoxytrityl)5'-OHDMTr-ClMild acid (e.g., trichloroacetic acid)Standard for 5'-OH protection in oligonucleotide synthesis; allows for monitoring of coupling efficiency.
Synthesis of 2'-O-Methyladenosine (2'-OMe-A)

A common method for the synthesis of 2'-O-methyladenosine is the direct methylation of unprotected adenosine (B11128). While this method is straightforward, it produces a mixture of 2'- and 3'-O-methylated isomers.

Experimental Protocol: Direct Methylation of Adenosine [1][7]

  • Reaction Setup: Adenosine is treated with methyl iodide (CH₃I) in an anhydrous alkaline medium.

  • Reaction Conditions: The reaction is typically carried out at 0°C for 4 hours.

  • Product Profile: This reaction yields a mixture of monomethylated adenosines (approximately 64% total), with a ratio of 2'-O- to 3'-O-methyladenosine of about 8:1. Side products include dimethylated adenosine derivatives.

  • Purification: The monomethylated products are first isolated from the reaction mixture using silica (B1680970) gel column chromatography.

  • Isomer Separation: The pure 2'-O-methyladenosine is then separated from the 3'-O-methylated isomer by crystallization from ethanol.

Quantitative Data:

MethodKey ReagentsTemperatureDurationProduct Ratio (2'-OMe:3'-OMe)Overall Yield of 2'-OMe-A
Direct MethylationAdenosine, CH₃I, Anhydrous alkaline medium0°C4 h~8:1~42%
Synthesis of 2'-O-Methylguanosine (2'-OMe-G)

The synthesis of 2'-O-methylguanosine often requires a more strategic approach to avoid methylation of the guanine (B1146940) base. One effective method involves the use of a specific 3',5'-O-protecting group.

Experimental Protocol: Regioselective Synthesis of 2'-O-Methylguanosine [1]

  • Protection: The 3' and 5' hydroxyl groups of guanosine are protected using methylene-bis-(diisopropylsilyl chloride). This protection can be achieved without protecting the guanine base.

  • Methylation: The 2'-hydroxyl group is then methylated.

  • Deprotection: The silyl (B83357) protecting group is removed to yield 2'-O-methylguanosine.

  • Purification: The final product is purified using standard chromatographic techniques.

Quantitative Data:

MethodKey ReagentsTemperatureDurationReported Yield
Regioselective SynthesisGuanosine, Methylene-bis-(diisopropylsilyl chloride)Not specifiedNot specifiedHigh (specific yield not provided in the source)
Synthesis of 2'-O-Methylcytidine (2'-OMe-C) and 2'-O-Methyluridine (2'-OMe-U)

The synthesis of 2'-O-methylated pyrimidines follows the general workflow of protection, methylation, and deprotection.

Experimental Protocol: Synthesis of 2'-O-Methylcytidine [1]

  • Protection: The 3' and 5' hydroxyl groups are protected, commonly with silyl ethers (e.g., TBDMS) or acetyl groups. The exocyclic amine of cytidine is typically protected with an acyl group like benzoyl.

  • Methylation: The fully protected cytidine is then methylated at the 2'-hydroxyl position using a methylating agent such as methyl iodide with a base (e.g., sodium hydride), or diazomethane (B1218177) with a Lewis acid catalyst.

  • Deprotection: The protecting groups are removed. Silyl groups are cleaved with a fluoride (B91410) source like TBAF, while acyl and acetyl groups are removed under basic conditions (e.g., ammonia in methanol).

  • Purification: The final product is purified by silica gel column chromatography and/or crystallization.

A similar strategy is applied for the synthesis of 2'-O-methyluridine, with the omission of the base protection step.

Preparation of 2'-O-Methylated Phosphoramidites for Oligonucleotide Synthesis

For the incorporation of 2'-O-methylated nucleosides into synthetic RNA strands using automated solid-phase synthesis, they must be converted into phosphoramidite building blocks.

General Protocol for Phosphoramidite Synthesis:

  • 5'-OH Protection: The 5'-hydroxyl group of the 2'-O-methylated nucleoside is protected with a DMTr group.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base.

  • Purification: The resulting 2'-O-methylated nucleoside phosphoramidite is purified, typically by chromatography.

These phosphoramidites can then be used in standard automated oligonucleotide synthesizers. The deprotection and handling of oligonucleotides containing 2'-O-methyl modifications are generally identical to those for standard DNA oligonucleotides.

Applications cluster_Therapeutics RNA Therapeutics cluster_Research Research Tools 2OMe_Nucleoside 2'-O-Methylated Nucleoside Antisense Antisense Oligonucleotides (ASOs) 2OMe_Nucleoside->Antisense Increases stability & binding siRNA Small interfering RNA (siRNA) 2OMe_Nucleoside->siRNA Reduces off-target effects Aptamers Aptamers 2OMe_Nucleoside->Aptamers Enhances nuclease resistance mRNA_Vaccines mRNA Vaccines 2OMe_Nucleoside->mRNA_Vaccines Improves stability & reduces immunogenicity Probes Hybridization Probes 2OMe_Nucleoside->Probes Higher melting temperature Structural_Bio RNA Structure & Function Studies 2OMe_Nucleoside->Structural_Bio Mimics natural modifications Diagnostics Diagnostic Assays 2OMe_Nucleoside->Diagnostics Improves probe performance

Applications of 2'-O-methylated nucleosides.

Conclusion

2'-O-methylated nucleosides represent a pivotal class of modified nucleotides that have transitioned from a subject of basic biological curiosity to an essential tool in the development of cutting-edge RNA-based therapeutics and diagnostics. Their synthesis, while requiring careful control of protecting groups and reaction conditions, is well-established, enabling their widespread application. As the field of RNA therapeutics continues to expand, the demand for and innovation in the synthesis of 2'-O-methylated and other modified nucleosides will undoubtedly continue to grow, paving the way for new treatments for a wide range of diseases.

References

The Strategic Advantage of 2'-O-Methyl Modifications in Therapeutic Oligonucleotides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic oligonucleotides is rapidly evolving, with chemical modifications playing a pivotal role in transforming these molecules into viable drug candidates. Among the arsenal (B13267) of available modifications, the 2'-O-methyl (2'-O-Me) substitution on the ribose sugar has emerged as a cornerstone technology. This in-depth technical guide explores the multifaceted benefits of 2'-O-Me modifications, providing a comprehensive overview of their impact on the stability, efficacy, and safety of therapeutic oligonucleotides.

Core Benefits of 2'-O-Methyl Modifications

The introduction of a methyl group at the 2' position of the ribose sugar profoundly influences the physicochemical properties of an oligonucleotide. These alterations translate into significant therapeutic advantages, including enhanced nuclease resistance, increased binding affinity to target RNA, reduced immunogenicity, and minimized off-target effects.

Enhanced Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases present in serum and tissues, severely limiting their therapeutic potential. The 2'-O-Me modification provides a steric shield, protecting the phosphodiester backbone from nuclease-mediated cleavage. This modification significantly extends the half-life of oligonucleotides in biological fluids.[1][2] When combined with a phosphorothioate (B77711) (PS) backbone, 2'-O-Me modifications create a highly nuclease-resistant oligonucleotide, with half-lives extending to over 72 hours in serum.[2]

Increased Binding Affinity and Target Specificity

The 2'-O-Me modification pre-organizes the sugar pucker into an A-form helical geometry, which is characteristic of RNA. This conformational preference enhances the binding affinity (hybridization) of the oligonucleotide to its complementary RNA target.[3] This increased affinity is reflected in a higher melting temperature (Tm) of the oligonucleotide-RNA duplex. Each 2'-O-Me modification can increase the Tm by approximately 0.6 to 1.3°C.[4][5] This allows for the use of shorter oligonucleotides while maintaining high affinity and specificity, which can in turn reduce the potential for off-target effects.

Reduced Immunogenicity and Off-Target Effects

The innate immune system can recognize unmodified single-stranded RNA as foreign, leading to an inflammatory response. 2'-O-Me modifications can dampen this immune activation by reducing the oligonucleotide's interaction with pattern recognition receptors such as Toll-like receptors (TLRs).[6] Furthermore, the enhanced binding specificity conferred by 2'-O-Me modifications, coupled with a reduction in non-specific protein binding, contributes to a more favorable safety profile with fewer off-target effects.[7]

Quantitative Data Summary

To facilitate a clear comparison of the impact of 2'-O-Me and other common modifications, the following tables summarize key quantitative data from various studies.

Table 1: Nuclease Resistance of Modified Oligonucleotides

ModificationHalf-life in SerumSource(s)
Unmodified DNA< 2 minutes - 1 hour[1][8]
Phosphorothioate (PS)>> 48 hours[2]
2'-O-Methyl (2'-O-Me)Several hours[1]
2'-O-Me with PS backbone> 72 hours[2]
2'-O-Methoxyethyl (2'-MOE)2-4 weeks (plasma terminal half-life)[9]
Locked Nucleic Acid (LNA)~15 hours (with DNA gap)[10]

Table 2: Impact of Modifications on Duplex Melting Temperature (Tm)

ModificationIncrease in Tm per Modification (°C)Source(s)
2'-O-Methyl (2'-O-Me)0.6 - 1.3[4][5]
2'-O-Methoxyethyl (2'-O-MOE)0.9 - 1.7[6][11]
2'-Fluoro (2'-F)~2.5[6][11]
Locked Nucleic Acid (LNA)1.5 - 8[6][10]

Mechanisms of Action

2'-O-Me modifications are versatile and can be incorporated into oligonucleotides that employ different mechanisms of action to modulate gene expression.

RNase H-Mediated Degradation

For antisense oligonucleotides (ASOs) designed to degrade a target mRNA, a "gapmer" design is often employed. In this configuration, a central block of unmodified DNA nucleotides is flanked by wings of 2'-O-Me modified nucleotides.[12] The 2'-O-Me wings provide nuclease resistance and high binding affinity, while the central DNA "gap" forms a DNA-RNA heteroduplex that is a substrate for RNase H, an enzyme that selectively cleaves the RNA strand.[10][13]

RNase H-dependent mechanism of a 2'-O-Me gapmer ASO.
Steric Blockade

For applications such as splice-switching or translational arrest, oligonucleotides are often fully modified with 2'-O-Me. These steric-blocking oligonucleotides bind to the target RNA and physically obstruct the binding of cellular machinery, such as the spliceosome or ribosome, without inducing RNA degradation.[14]

Steric_Block_Mechanism cluster_1 Mechanism of Action cluster_preRNA Pre-mRNA Splicing Modulation cluster_mRNA Translational Arrest preRNA Pre-mRNA Altered_mRNA Altered mRNA preRNA->Altered_mRNA Altered Splicing Spliceosome Spliceosome Spliceosome->preRNA Blocked ASO_splice 2'-O-Me ASO ASO_splice->preRNA Binds to splice site mRNA_trans mRNA No_Protein_trans No Protein mRNA_trans->No_Protein_trans Ribosome Ribosome Ribosome->mRNA_trans Blocked ASO_trans 2'-O-Me ASO ASO_trans->mRNA_trans Binds to 5' UTR

Steric blocking mechanisms of fully 2'-O-Me modified ASOs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize 2'-O-Me modified oligonucleotides.

Serum Stability Assay

This protocol assesses the resistance of oligonucleotides to degradation by nucleases present in serum.

Materials:

  • Modified and unmodified control oligonucleotides

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • 10x Annealing Buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel loading buffer

  • Staining agent (e.g., SYBR Gold)

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Preparation: Resuspend single-stranded oligonucleotides to a concentration of 200 µM in nuclease-free water. For duplexes, combine equal molar amounts of sense and antisense strands with 10x annealing buffer, heat to 95°C for 5 minutes, and then cool slowly to room temperature.[15]

  • Incubation with Serum: Prepare a reaction mixture containing 50 pmol of the oligonucleotide duplex in 50% FBS in a total volume of 10 µL.[15]

  • Time Course: Incubate the reaction mixtures at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove an aliquot of the reaction and immediately mix it with a stopping solution (e.g., formamide-containing loading buffer) and store on ice to halt nuclease activity.

  • PAGE Analysis: Load the samples onto a 15% non-denaturing polyacrylamide gel.[15] Run the gel according to standard procedures.

  • Visualization and Quantification: Stain the gel with a suitable nucleic acid stain and visualize using a gel documentation system. Quantify the intensity of the intact oligonucleotide band at each time point to determine the rate of degradation and the half-life.

Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of an oligonucleotide duplex, a measure of its thermal stability and binding affinity.

Materials:

  • Modified oligonucleotide and its complementary RNA or DNA strand

  • Melting buffer (e.g., phosphate-buffered saline)

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the oligonucleotide duplex at a known concentration (e.g., 1 µM) in the melting buffer.

  • Spectrophotometer Setup: Place the cuvette in the spectrophotometer and set the wavelength to 260 nm. Use a program designed for thermal melting analysis.[16]

  • Melting Curve Generation:

    • Equilibrate the sample at a starting temperature well below the expected Tm (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) to a temperature well above the expected Tm (e.g., 90°C).[16]

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1°C).

  • Data Analysis: Plot the absorbance versus temperature to generate a sigmoidal melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is typically calculated by finding the maximum of the first derivative of the melting curve.[16]

In Vitro Transfection of ASOs

This protocol describes the delivery of ASOs into cultured cells to assess their biological activity.

Materials:

  • Cultured mammalian cells

  • Growth medium (with and without serum and antibiotics)

  • Antisense oligonucleotide (ASO)

  • Cationic lipid transfection reagent (e.g., Lipofectamine™)

  • Serum-free medium (e.g., Opti-MEM™)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: One day prior to transfection, seed the cells in a multi-well plate so that they reach 30-50% confluency at the time of transfection.[17]

  • Complex Formation:

    • Dilute the ASO in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5-10 minutes at room temperature.[17]

    • Combine the diluted ASO and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for the formation of ASO-lipid complexes.[17]

  • Transfection:

    • Remove the growth medium from the cells and wash once with serum-free medium.

    • Add fresh serum-free medium to the cells.

    • Add the ASO-lipid complexes to the cells in a drop-wise manner.

  • Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. After incubation, the medium can be replaced with complete growth medium. The effects of the ASO on target gene expression can be assessed at various time points (e.g., 24, 48, 72 hours) post-transfection using methods such as qRT-PCR or Western blotting.

Experimental Workflow for ASO Screening

The development of a therapeutic ASO involves a systematic screening process to identify the most potent and safest candidates.

ASO_Screening_Workflow Target_Selection Target RNA Selection & Bioinformatic Design Oligo_Synthesis Oligonucleotide Synthesis (with 2'-O-Me modifications) Target_Selection->Oligo_Synthesis In_Vitro_Screening In Vitro Screening Oligo_Synthesis->In_Vitro_Screening Stability_Assay Serum Stability Assay In_Vitro_Screening->Stability_Assay Tm_Analysis Tm Analysis (Binding Affinity) In_Vitro_Screening->Tm_Analysis Cell_Culture_Assay Cell-Based Efficacy Assay (e.g., qRT-PCR, Western Blot) In_Vitro_Screening->Cell_Culture_Assay Lead_Candidate Lead Candidate Selection Stability_Assay->Lead_Candidate Tm_Analysis->Lead_Candidate Cell_Culture_Assay->Lead_Candidate In_Vivo_Studies In Vivo Animal Studies (Efficacy, PK/PD, Toxicology) Lead_Candidate->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

A generalized experimental workflow for the screening and development of 2'-O-Me modified ASOs.

Conclusion

2'-O-Methyl modifications represent a critical and versatile tool in the development of therapeutic oligonucleotides. By significantly enhancing nuclease resistance, increasing binding affinity and specificity, and reducing immunogenicity, 2'-O-Me modifications have been instrumental in advancing numerous oligonucleotide candidates through preclinical and clinical development. A thorough understanding of the benefits, mechanisms of action, and experimental evaluation of these modified oligonucleotides is essential for researchers and drug developers aiming to harness the full therapeutic potential of this promising class of drugs. The strategic incorporation of 2'-O-Me modifications will undoubtedly continue to be a key factor in the success of future oligonucleotide-based therapies.

References

Methodological & Application

Application Notes and Protocols: Deprotection of Oligonucleotides Containing N4-Acetyl-2'-O-methylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. N4-Acetyl-2'-O-methylcytidine is a modification of interest, conferring specific properties to oligonucleotides such as altered binding affinity and increased nuclease resistance. The 2'-O-methyl group is known for its stability under standard deprotection conditions.[1][2] However, the N4-acetyl group on cytidine (B196190) is sensitive to certain basic conditions, necessitating carefully controlled deprotection strategies to ensure the final oligonucleotide product's integrity.[3]

This document provides detailed application notes and protocols for the successful deprotection of oligonucleotides containing N4-Acetyl-2'-O-methylcytidine. It outlines various deprotection conditions, from standard to ultra-mild, to accommodate different experimental needs and the presence of other sensitive modifications within the oligonucleotide sequence.

General Deprotection Strategy

The deprotection of oligonucleotides containing N4-Acetyl-2'-O-methylcytidine is a multi-step process aimed at removing protecting groups from the phosphate (B84403) backbone (typically cyanoethyl groups) and the exocyclic amines of the nucleobases, while leaving the N4-acetyl and 2'-O-methyl groups of the modified cytidine intact. The 2'-O-methyl group is stable under the basic conditions used for standard oligonucleotide deprotection.[1] Therefore, the primary consideration is the preservation of the N4-acetyl group, which can be labile under harsh basic conditions.[3]

A general workflow for the deprotection process is as follows:

DeprotectionWorkflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification Oligo_on_Support Oligonucleotide on Solid Support Cleavage_Base_Deprotection Cleavage from Support & Removal of Base/Phosphate Protecting Groups Oligo_on_Support->Cleavage_Base_Deprotection Add Deprotection Reagent Supernatant_Collection Collect Supernatant Cleavage_Base_Deprotection->Supernatant_Collection Incubate Purification Purification (e.g., HPLC, Desalting) Supernatant_Collection->Purification Transfer Final_Product Purified Oligonucleotide Purification->Final_Product Isolate

Caption: General workflow for oligonucleotide deprotection.

Data Presentation: Deprotection Conditions

The choice of deprotection reagent and conditions is critical and depends on the sensitivity of other modifications present in the oligonucleotide. The following tables summarize various deprotection protocols.

Table 1: Standard and Fast Deprotection Conditions

These conditions are suitable for oligonucleotides where the N4-acetyl group is the most sensitive modification and rapid deprotection is desired.

ReagentCompositionTemperatureTimeNotes
AMA Ammonium (B1175870) Hydroxide (B78521) / 40% Methylamine (1:1, v/v)65°C10 minutesA fast and effective method for removing standard protecting groups.[1][4] Requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[5]
Aqueous Ammonium Hydroxide Concentrated (e.g., 30%)55°C4-8 hoursA more traditional and milder option than AMA, requiring longer incubation.[1]
Table 2: Mild and Ultra-Mild Deprotection Conditions

These conditions are recommended when the oligonucleotide contains other highly sensitive modifications in addition to N4-Acetyl-2'-O-methylcytidine. These protocols often require the use of ultra-mild protecting groups on the standard bases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[1][5]

ReagentCompositionTemperatureTimeNotes
Potassium Carbonate in Methanol (B129727) 0.05 M K₂CO₃ in anhydrous MeOHRoom Temp.4 hoursAn ultra-mild condition suitable for very sensitive modifications.[1][6]
DBU 10% 1,8-Diazabicyclo[5.4.0]undec-7-ene in AcetonitrileRoom Temp.15 minutesA non-nucleophilic base used for removing specific protecting groups while leaving the N4-acetyl group intact.[3] Primarily for removal of cyanoethyl groups from phosphates.
t-Butylamine/Water 1:3 (v/v)60°C6 hoursAn alternative mild deprotection condition.[4]

Experimental Protocols

Protocol 1: Fast Deprotection using AMA

This protocol is suitable for oligonucleotides containing N4-Acetyl-2'-O-methylcytidine and standard base protecting groups, where Ac-dC is used for deoxycytidine.

Materials:

  • Oligonucleotide synthesized on solid support

  • Ammonium Hydroxide (concentrated)

  • 40% Aqueous Methylamine

  • Microcentrifuge tubes

  • Heating block

  • Ice

Procedure:

  • Place the solid support containing the synthesized oligonucleotide in a screw-cap microcentrifuge tube.

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add 1 mL of the AMA solution to the tube, ensuring the solid support is completely submerged.

  • Seal the tube tightly and incubate at 65°C for 10 minutes.[1]

  • After incubation, immediately cool the tube on ice to stop the reaction.

  • Centrifuge the tube briefly and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.

  • The oligonucleotide solution is now ready for purification (e.g., desalting or HPLC).

AMA_Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection Start Oligo on Solid Support Add_AMA Add AMA (1:1 NH4OH/MeNH2) Start->Add_AMA Incubate Incubate at 65°C for 10 min Add_AMA->Incubate Cool Cool on Ice Incubate->Cool Collect Collect Supernatant Cool->Collect Purify Proceed to Purification Collect->Purify

Caption: Workflow for AMA-mediated deprotection.

Protocol 2: Ultra-Mild Deprotection using Potassium Carbonate in Methanol

This protocol is recommended for oligonucleotides containing N4-Acetyl-2'-O-methylcytidine along with other extremely sensitive modifications. It necessitates the use of ultra-mild protecting groups for the standard nucleobases.

Materials:

  • Oligonucleotide synthesized on solid support with ultra-mild protecting groups

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Microcentrifuge tubes

Procedure:

  • Place the solid support in a screw-cap microcentrifuge tube.

  • Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

  • Add 1 mL of the potassium carbonate solution to the tube to completely cover the solid support.

  • Seal the tube and incubate at room temperature for 4 hours with gentle agitation.[1][5]

  • After incubation, centrifuge the tube and transfer the supernatant containing the oligonucleotide to a new tube.

  • The oligonucleotide is now ready for purification.

K2CO3_Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection Start Oligo on Solid Support Add_K2CO3 Add 0.05 M K2CO3 in Methanol Start->Add_K2CO3 Incubate Incubate at Room Temp for 4 hours Add_K2CO3->Incubate Collect Collect Supernatant Incubate->Collect Purify Proceed to Purification Collect->Purify

Caption: Workflow for ultra-mild deprotection with K₂CO₃.

Conclusion

The successful deprotection of oligonucleotides containing N4-Acetyl-2'-O-methylcytidine is readily achievable with careful selection of reagents and reaction conditions. For robust sequences, a fast AMA protocol provides a time-efficient method. For oligonucleotides with additional sensitive moieties, ultra-mild conditions using potassium carbonate in methanol are recommended to ensure the integrity of all modifications. Post-deprotection analysis by methods such as HPLC and mass spectrometry is always advised to confirm the purity and identity of the final product.

References

Application Notes and Protocols for the Automated Synthesis of 2'-O-Methyl Oligoribonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methyl oligoribonucleotides are synthetic analogs of RNA in which the 2'-hydroxyl group of the ribose sugar is replaced by a methyl group. This modification confers several advantageous properties, making them valuable tools in research and therapeutic applications. Key benefits include enhanced resistance to nuclease degradation, increased thermal stability of duplexes with complementary RNA strands, and reduced immunogenicity.[1][2][] These characteristics have led to their widespread use as antisense oligonucleotides, siRNAs, and probes for RNA targeting.[4][5]

This document provides detailed application notes and protocols for the automated solid-phase synthesis of 2'-O-methyl oligoribonucleotides using phosphoramidite (B1245037) chemistry.

Data Presentation

Table 1: Typical Performance Metrics in Automated 2'-O-Methyl Oligoribonucleotide Synthesis
ParameterTypical ValueFactors Influencing the Parameter
Average Coupling Efficiency >99%Quality of phosphoramidites and reagents, synthesizer maintenance, anhydrous conditions, sequence composition.[6][7][8]
Overall Yield (Crude) Dependent on oligo length (e.g., ~75% for a 30-mer at 99% coupling efficiency)Coupling efficiency, length of the oligonucleotide.[6]
Final Yield (After Purification) 15-20% (HPLC purified)Purity of the crude product, purification method, handling losses.[9]
Purity (HPLC) >90-95%Efficiency of synthesis cycles, deprotection, and purification.[10]

Experimental Protocols

Materials and Reagents
  • 2'-O-Methyl RNA Phosphoramidites: 2'-O-Me-A(Bz)-CE, 2'-O-Me-C(Ac)-CE, 2'-O-Me-G(iBu)-CE, 2'-O-Me-U-CE phosphoramidites. Ultramild phosphoramidites (e.g., with Pac, Ac, iPr-Pac protecting groups) are also available for sensitive modifications.[11][12]

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the desired 3'-terminal nucleoside.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or other suitable activators.

  • Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).

  • Oxidizing Reagent: Iodine solution (I₂ in THF/pyridine/water).

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection Solution: Ammonium hydroxide/methylamine (AMA) mixture (1:1, v/v).

  • 2'-O-Silyl Deprotection Reagent (if applicable for mixed oligos): Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP).

  • Anhydrous Acetonitrile (B52724): For phosphoramidite and activator solutions.

  • Purification Buffers and Columns: As required for the chosen purification method (e.g., HPLC, Glen-Pak cartridges).

Automated Solid-Phase Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer following the standard phosphoramidite chemistry cycle for each nucleotide addition.[13][14]

Synthesis Cycle:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking reagent (TCA in DCM). The column is then washed with acetonitrile.

  • Coupling: The 2'-O-methyl phosphoramidite monomer and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 600 seconds) may be used to ensure high coupling efficiency.[9][15]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Wash: The column is washed with acetonitrile to remove residual reagents before the next cycle begins.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection
  • Cleavage from Solid Support and Base Deprotection: After the final synthesis cycle, the solid support is treated with AMA at an elevated temperature (e.g., 65 °C) for a short period (e.g., 10 minutes) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[10][16]

  • Evaporation: The supernatant containing the cleaved and deprotected oligonucleotide is collected and the solvent is evaporated to dryness.

Purification

The crude oligonucleotide is purified to remove truncated sequences (failure sequences) and other impurities. High-Performance Liquid Chromatography (HPLC) is a common method for achieving high purity.[17]

  • Reverse-Phase HPLC (DMT-on): If the final DMT group was left on during synthesis, the full-length product can be readily separated from failure sequences which lack the hydrophobic DMT group. The collected DMT-on fraction is then treated with an acid to remove the DMT group, followed by desalting.

  • Anion-Exchange HPLC: This method separates oligonucleotides based on their charge (i.e., length). It is effective for purifying full-length products from shorter failure sequences.

  • Cartridge Purification: Pre-packed cartridges (e.g., Glen-Pak) can also be used for rapid purification of RNA oligonucleotides.[10]

Visualizations

G Overall Workflow for Automated 2'-O-Methyl Oligoribonucleotide Synthesis cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start 1. Solid Support with 3'-Terminal Nucleoside deblock 2. Deblocking (DMT Removal) start->deblock couple 3. Coupling with 2'-O-Me Phosphoramidite deblock->couple cap 4. Capping couple->cap oxidize 5. Oxidation cap->oxidize repeat Repeat for each monomer oxidize->repeat repeat->deblock Next cycle end_synth 6. Final Oligonucleotide on Support repeat->end_synth Final cycle cleave 7. Cleavage and Deprotection end_synth->cleave purify 8. Purification (e.g., HPLC) cleave->purify qc 9. Quality Control (e.g., Mass Spec) purify->qc final_product 10. Pure 2'-O-Methyl Oligoribonucleotide qc->final_product

Caption: Workflow of 2'-O-Methyl Oligoribonucleotide Synthesis.

Caption: 2'-O-Methyl Ribonucleoside Phosphoramidite Structure.

G Solid-Phase Synthesis Cycle start Growing Oligo on Solid Support (5'-DMT protected) deblock Deblocking (TCA in DCM) start->deblock free_oh Free 5'-OH Group deblock->free_oh couple Coupling (2'-O-Me Phosphoramidite + Activator) free_oh->couple cap Capping (Acetic Anhydride) free_oh->cap Unreacted phosphite Phosphite Triester Linkage couple->phosphite oxidize Oxidation (Iodine Solution) phosphite->oxidize phosphate Phosphate Triester Linkage (n+1) oxidize->phosphate

Caption: The four steps of the solid-phase synthesis cycle.

References

Application Notes and Protocols for the Synthesis of siRNA and ASOs using DMT-OMe-rC(Ac)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of 2'-O-Methyl (2'-OMe) modified ribonucleosides, such as 5'-O-DMT-2'-O-Methyl-N4-acetyl-Cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-OMe-rC(Ac)), is a cornerstone in the synthesis of therapeutic oligonucleotides like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). This modification offers significant advantages by enhancing the nuclease resistance and thermal stability of the resulting oligonucleotides, which are critical for their in vivo efficacy and longevity. These application notes provide a comprehensive overview, experimental protocols, and performance data for the utilization of DMT-OMe-rC(Ac) in the synthesis of siRNAs and ASOs.

Key Advantages of 2'-O-Methyl Modification

Incorporating 2'-OMe nucleotides into siRNA and ASO sequences provides several key benefits:

  • Increased Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the approach of nucleases, significantly increasing the half-life of the oligonucleotide in biological fluids.

  • Enhanced Thermal Stability: 2'-OMe modifications increase the melting temperature (Tm) of the oligonucleotide duplexes. This enhanced binding affinity can lead to improved target engagement and potency.

  • Reduced Immunostimulatory Effects: Modification of siRNAs with 2'-OMe nucleotides has been shown to reduce the activation of the innate immune system, a common side effect of unmodified siRNAs.

  • Improved Specificity: The increased binding affinity can also contribute to higher specificity for the target mRNA, potentially reducing off-target effects.

Data Presentation

Table 1: Thermal Stability of 2'-O-Methyl Modified Oligonucleotide Duplexes
Duplex TypeModificationΔTm per modification (°C)Reference
RNA:DNA2'-O-Methyl RNA strand+1.3[1]
RNA:RNA2'-O-Methyl RNA strand+0.2 to +1.0 (sequence dependent)
Me-S-ODN:RNA12 x 2'-O-Methyl groups+14 to +18 (compared to S-ODN:RNA)[2]
Table 2: Nuclease Resistance of 2'-O-Methyl Modified siRNAs
siRNA ModificationHalf-life in Human Blood SerumReference
UnmodifiedNot specified, but significantly less than modified[3]
2'-O-Methyl at positions 1 and 2 of guide strandProlonged half-life (specific value not provided)[3]
Fully chemically modified siRNAs>24 to 48 hours in 50% serum[4]
Table 3: Synthesis Efficiency of 2'-O-Methyl Phosphoramidites
Phosphoramidite TypeActivatorCoupling TimeAverage Coupling EfficiencyReference
2'-O-TOM (structurally similar to 2'-OMe)5-(benzylthio)-1H-tetrazole (BTT)2.5 minutes>99.4%[5]
2'-O-Methyl5-ethylthiotetrazole (ETT)6 minutes>98%
2'-O-(2-methoxyethyl)1H-tetrazole/DMAP10 minutes>98%[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methyl Modified Oligonucleotides

This protocol outlines the standard automated solid-phase synthesis cycle for incorporating DMT-OMe-rC(Ac) and other 2'-OMe phosphoramidites.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • 5'-DMT-2'-OMe-rC(N-Ac) Phosphoramidite (and other required phosphoramidites) (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-ethylthiotetrazole (ETT) in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Anhydrous acetonitrile

Procedure:

The synthesis is performed in a cyclical manner for each nucleotide addition:

  • Detritylation (Deblocking): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed by treating with the deblocking solution. The orange color of the trityl cation can be monitored to assess coupling efficiency from the previous cycle.

  • Coupling: The DMT-OMe-rC(Ac) phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 6-10 minutes) is recommended for 2'-O-Methyl phosphoramidites to ensure high coupling efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

These four steps are repeated for each nucleotide to be added to the sequence.

Synthesis_Workflow cluster_cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add DMT-OMe-rC(Ac)) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Next Cycle End Cleavage & Deprotection Oxidation->End Start Start with Solid Support Start->Detritylation

Caption: Automated solid-phase synthesis cycle for oligonucleotide synthesis.

Protocol 2: Cleavage and Deprotection

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

  • Anhydrous DMSO

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer

  • RNase-free tubes and water

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a pressure-tight vial.

    • Add 1 mL of AMA solution.

    • Heat the vial at 65°C for 10-15 minutes. This step cleaves the oligonucleotide from the solid support and removes the cyanoethyl phosphate protecting groups and the N-acetyl protecting group from the cytidine (B196190) bases.[7]

    • Cool the vial, and carefully transfer the supernatant to a new RNase-free tube.

    • Rinse the CPG with RNase-free water and combine with the supernatant.

    • Dry the oligonucleotide solution completely in a vacuum concentrator.

  • 2'-O-Deprotection (if applicable for other protecting groups):

    • Note: This step is for the removal of silyl-based 2'-protecting groups. For fully 2'-OMe oligonucleotides, this step is not necessary as the 2'-OMe group is stable.

    • If TBDMS or other silyl (B83357) groups are present, dissolve the dried oligonucleotide in anhydrous DMSO.

    • Add TEA·3HF and heat at 65°C for 2.5 hours.

    • Quench the reaction with RNA Quenching Buffer.

Protocol 3: Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying synthetic siRNAs and ASOs to ensure high purity.

Method: Ion-Pair Reversed-Phase HPLC (for DMT-on purification)

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B. A typical gradient might be 5-30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

Procedure:

  • Resuspend the crude, deprotected oligonucleotide (with the 5'-DMT group still attached, "DMT-on") in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • The DMT-on full-length product will be retained more strongly on the column than the shorter, "DMT-off" failure sequences.

  • Collect the peak corresponding to the DMT-on product.

  • DMT Removal (Detritylation): Treat the collected fraction with 80% acetic acid for 20-30 minutes to cleave the DMT group.

  • Desalting: Desalt the purified oligonucleotide using a suitable method such as ethanol (B145695) precipitation or a desalting column to remove the HPLC buffer salts.

  • Lyophilize the final product to a dry pellet.

Purification_Workflow Crude_Oligo Crude Oligo (DMT-on) HPLC Ion-Pair Reversed-Phase HPLC Crude_Oligo->HPLC Collect Collect DMT-on Full-Length Product HPLC->Collect Detritylation Detritylation (80% Acetic Acid) Collect->Detritylation Desalting Desalting Detritylation->Desalting Pure_Oligo Pure siRNA/ASO Desalting->Pure_Oligo

Caption: Workflow for the purification of synthetic oligonucleotides.

Application in siRNA and ASOs

siRNA

For siRNAs, 2'-OMe modifications are typically incorporated at specific positions to enhance stability while maintaining gene-silencing activity. Often, the sense (passenger) strand is more heavily modified than the antisense (guide) strand. Full modification of the sense strand with 2'-OMe nucleotides can be well-tolerated and may reduce off-target effects. However, extensive modification of the antisense strand, particularly in the seed region, can sometimes negatively impact activity.

ASOs

In ASOs, 2'-OMe modifications are frequently used in the "wings" of gapmer ASOs. These gapmers consist of a central block of deoxynucleotides that can recruit RNase H to cleave the target mRNA, flanked by 2'-OMe modified regions that provide nuclease resistance and increased binding affinity.

Caption: Structure of a gapmer antisense oligonucleotide (ASO).

Conclusion

The use of DMT-OMe-rC(Ac) and other 2'-O-Methyl phosphoramidites is a robust and effective strategy for the synthesis of high-quality siRNAs and ASOs for research and therapeutic applications. The resulting oligonucleotides exhibit enhanced stability and binding affinity, which are critical for their biological function. The protocols and data presented here provide a comprehensive guide for the successful synthesis, purification, and application of these modified oligonucleotides.

References

Application Notes and Protocols for Mass Spectrometry Analysis of RNA Containing N4-acetylcytidine (ac4C) and N4-acetyl-2'-O-methylcytidine (ac4Cm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, play a pivotal role in regulating gene expression and cellular function.[1] Among these modifications, N4-acetylcytidine (ac4C) is a conserved modification found in all domains of life, influencing RNA stability, structure, and translation efficiency.[1][2] In eukaryotes, the sole enzyme responsible for ac4C installation is N-acetyltransferase 10 (NAT10).[1][2][3] This modification has been identified in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][4] Dysregulation of ac4C levels has been implicated in several diseases, including cancer, making NAT10 and the ac4C modification pathway potential therapeutic targets.[3][5]

A related modification, N4-acetyl-2'-O-methylcytidine (ac4Cm), has been identified in the RNA of thermophilic archaea.[6] While the precise biological function and enzymatic machinery for ac4Cm formation are not as well-characterized as those for ac4C, its presence suggests a role in stabilizing RNA structure, particularly in extreme environments. The analysis of both ac4C and ac4Cm is crucial for understanding their roles in biological systems and for the development of novel therapeutics. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the detection and quantification of these modified nucleosides.[7]

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of RNA containing ac4C and ac4Cm.

Biological Significance and Signaling Pathways

N4-acetylcytidine (ac4C)

The formation of ac4C is catalyzed by NAT10, which transfers an acetyl group from acetyl-CoA to the N4 position of cytidine (B196190) in an ATP-dependent manner.[2] In tRNA and rRNA, ac4C formation is often guided by adaptor proteins or small nucleolar RNAs (snoRNAs).[1][4] For instance, THUMPD1 acts as an adaptor for tRNA acetylation, while snoRNAs are essential for guiding NAT10 to specific sites in rRNA.[1][4]

The functional consequences of ac4C modification are diverse:

  • mRNA Stability and Translation: ac4C in the coding sequence of mRNA can enhance its stability and translational efficiency.[3][8]

  • Translational Fidelity: In some contexts, ac4C can influence codon-anticodon interactions, thereby affecting the fidelity of translation.[6]

  • RNA Structure: The acetyl group can impact the chemical properties of cytidine, affecting RNA structure and its interactions with proteins and other nucleic acids.[1]

Dysregulation of NAT10 and ac4C levels has been linked to various cancers by promoting tumor proliferation, migration, and chemoresistance.[8] This makes the NAT10-ac4C axis a compelling target for cancer therapy.

ac4C_Signaling cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm NAT10 NAT10 ac4C_RNA ac4C-RNA NAT10->ac4C_RNA Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT10 ATP ATP ATP->NAT10 RNA RNA (pre-mRNA, pre-rRNA, pre-tRNA) RNA->ac4C_RNA mRNA_stability Increased mRNA Stability ac4C_RNA->mRNA_stability Translation_efficiency Enhanced Translation Efficiency ac4C_RNA->Translation_efficiency THUMPD1 THUMPD1 THUMPD1->NAT10 tRNA adaptor snoRNA snoRNA snoRNA->NAT10 rRNA guide Protein Protein Translation_efficiency->Protein LC_MS_Workflow RNA_Sample Total RNA Sample Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) RNA_Sample->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides LC Liquid Chromatography (C18 Separation) Nucleosides->LC MS Tandem Mass Spectrometry (MRM Analysis) LC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

References

Synthesis of Chimeric DNA/2'-O-Methyl RNA Oligonucleotides: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Chimeric DNA/2'-O-Methyl RNA oligonucleotides are synthetic nucleic acid sequences that combine DNA and 2'-O-methyl (2'-O-Me) modified RNA residues within a single strand. This unique composition offers significant advantages for a wide range of research, diagnostic, and therapeutic applications. The DNA portion of the chimera, when hybridized to a complementary RNA strand, can elicit the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex. The 2'-O-Me RNA modification confers enhanced nuclease resistance and increases the thermal stability (Tm) of the oligonucleotide duplex, improving its in vivo half-life and binding affinity to target RNA molecules.[1][2][3][4][5] These properties make chimeric DNA/2'-O-Me RNA oligonucleotides powerful tools for applications such as antisense technology, siRNA, miRNA modulation, and gene silencing.[1][4]

This document provides detailed protocols for the synthesis, purification, and characterization of chimeric DNA/2'-O-Me RNA oligonucleotides, as well as methods for their application in functional assays.

Key Advantages of DNA/2'-O-Methyl RNA Chimeras

  • Enhanced Nuclease Resistance: The 2'-O-Me modification protects the oligonucleotide from degradation by cellular nucleases, prolonging its biological activity.[1][2][3][4]

  • Increased Thermal Stability: The presence of 2'-O-Me nucleotides increases the melting temperature (Tm) of the duplex formed with a target RNA, leading to more stable binding.[2]

  • RNase H Activation: The DNA "gap" within the chimeric sequence is capable of recruiting RNase H, which then cleaves the target RNA strand.[2][5]

  • Reduced Non-Specific Effects: Compared to fully phosphorothioate-modified oligonucleotides, chimeras with 2'-O-Me modifications can exhibit reduced non-specific protein binding and lower toxicity.[2][4]

I. Synthesis of Chimeric DNA/2'-O-Methyl RNA Oligonucleotides

The standard method for synthesizing these chimeric oligonucleotides is automated solid-phase phosphoramidite (B1245037) chemistry.[6][7][8] This process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[6][7][8]

Experimental Workflow: Solid-Phase Synthesis

Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each monomer) Deblocking 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of next phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Stabilizes phosphate (B84403) linkage Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage After final cycle Start Start: CPG solid support with first nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification QC Quality Control (LC-MS, PAGE) Purification->QC Final_Product Final Chimeric Oligonucleotide QC->Final_Product

Caption: Automated solid-phase synthesis cycle for oligonucleotides.

Protocol: Automated Solid-Phase Synthesis

This protocol outlines the general steps for synthesizing a chimeric DNA/2'-O-Me RNA oligonucleotide on an automated DNA/RNA synthesizer.

Materials:

  • DNA and 2'-O-Me RNA phosphoramidites (e.g., A, C, G, T/U with standard protecting groups)

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Activator solution (e.g., 5-ethylthiotetrazole)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)[9]

  • Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)[7]

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)[9]

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine)[6]

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Synthesizer Setup: Load the required phosphoramidites, solid support column, and reagents onto the automated synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Enter the desired chimeric sequence into the synthesizer's software, specifying the positions of DNA and 2'-O-Me RNA residues.

  • Synthesis Cycle: The synthesizer will perform the following steps for each monomer addition: a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The amount of cleaved DMT cation, which is orange, can be quantified by UV-Vis spectrophotometry to determine the coupling efficiency of the previous cycle.[7][8] b. Coupling: The next phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for 2'-O-Me RNA phosphoramidites may need to be slightly longer than for DNA phosphoramidites.[9] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.[7][8] d. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[9]

  • Final Detritylation: After the final cycle, the terminal 5'-DMT group can be either removed by the synthesizer (DMT-off) or left on (DMT-on) for purification purposes. DMT-on purification is highly recommended for RP-HPLC.

  • Cleavage and Deprotection: a. The solid support is removed from the synthesizer. b. The oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours).[6] c. For RNA residues, an additional deprotection step is required to remove the 2'-hydroxyl protecting group (e.g., TBDMS). This is typically achieved using a fluoride-containing reagent. This step is not necessary for 2'-O-Me RNA.

  • Sample Recovery: The solution containing the crude oligonucleotide is collected, and the solvent is evaporated to yield the crude product.

Quantitative Data: Synthesis Efficiency
ParameterTypical ValueReference
Stepwise Coupling Efficiency>99%[8]
Overall Yield (20-mer, crude)~75% (at 99% efficiency)[10]
Overall Yield (30-mer, crude)~75% (at 99% efficiency)[10]

Note: The overall theoretical yield is calculated as (Stepwise Coupling Efficiency)^(Number of couplings). Actual yields will be lower due to losses during cleavage, deprotection, and purification.

II. Purification of Chimeric Oligonucleotides

Purification is a critical step to remove truncated sequences (n-1, n-2, etc.), incompletely deprotected oligonucleotides, and other synthesis by-products. The choice of purification method depends on the length of the oligonucleotide, the required purity, and the intended application.

Purification Workflow

Purification_Workflow cluster_methods Purification Methods Crude_Oligo Crude Oligonucleotide (Post-synthesis) RP_HPLC Reversed-Phase HPLC (RP-HPLC) Crude_Oligo->RP_HPLC AEX_HPLC Anion-Exchange HPLC (AEX-HPLC) Crude_Oligo->AEX_HPLC PAGE Polyacrylamide Gel Electrophoresis (PAGE) Crude_Oligo->PAGE QC_Analysis Quality Control (LC-MS, CE, PAGE) RP_HPLC->QC_Analysis AEX_HPLC->QC_Analysis PAGE->QC_Analysis Purified_Product Purified Chimeric Oligonucleotide QC_Analysis->Purified_Product

Caption: Common purification workflows for synthetic oligonucleotides.

Protocol: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates oligonucleotides based on their hydrophobicity. The "DMT-on" strategy, where the hydrophobic DMT group is left on the 5' end of the full-length product, is highly effective for separating it from shorter, "DMT-off" failure sequences.[11]

Materials:

  • RP-HPLC system with a UV detector

  • C18 or C8 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Detritylation Solution: 80% Acetic acid in water

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Sample Preparation: Dissolve the crude "DMT-on" oligonucleotide pellet in Mobile Phase A.

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the oligonucleotide using a linear gradient of increasing acetonitrile (Mobile Phase B). A typical gradient might be 5% to 50% acetonitrile over 30 minutes.[12][13]

    • Monitor the elution profile at 260 nm. The large, hydrophobic DMT-on product will be the last major peak to elute.

  • Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

  • Solvent Evaporation: Dry the collected fraction using a vacuum concentrator.

  • Detritylation:

    • Resuspend the dried sample in the detritylation solution.

    • Incubate at room temperature for 30 minutes.

    • Immediately freeze-dry the sample to remove the acetic acid.

  • Desalting: Resuspend the detritylated oligonucleotide in water and desalt using a desalting column to remove residual salts.

  • Quantification: Measure the absorbance at 260 nm (A260) to determine the concentration of the purified oligonucleotide.

Protocol: Anion-Exchange HPLC (AEX-HPLC)

AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone. It provides excellent resolution for separating full-length products from shorter failure sequences.[14][15][16]

Materials:

  • AEX-HPLC system with a UV detector

  • Anion-exchange column (e.g., quaternary ammonium-derivatized polymeric support)[14]

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5)

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5)

Procedure:

  • Sample Preparation: Dissolve the crude "DMT-off" oligonucleotide pellet in Mobile Phase A.

  • Chromatography:

    • Equilibrate the column with Mobile Phase A.

    • Inject the sample.

    • Elute the oligonucleotide using a linear gradient of increasing salt concentration (Mobile Phase B).

    • Monitor the elution profile at 260 nm. The full-length product, having the greatest number of phosphate groups, will elute last.

  • Fraction Collection and Desalting: Collect the main peak and desalt as described for RP-HPLC.

Protocol: Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is a high-resolution method for purifying oligonucleotides, especially for longer sequences or when very high purity is required.[17]

Materials:

  • Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7-8 M urea (B33335) in 1X TBE buffer)[18]

  • Electrophoresis apparatus

  • UV shadowing or fluorescent TLC plate for visualization[19]

  • Gel elution buffer (e.g., 0.5 M NaCl, 1 mM EDTA)

  • Crush and soak apparatus or electroelution device

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in a formamide-based loading buffer.[19]

  • Electrophoresis: Load the sample onto the denaturing polyacrylamide gel and run the gel until the desired separation is achieved.

  • Visualization: Visualize the oligonucleotide bands by UV shadowing. The most intense, slowest-migrating band is the full-length product.[19]

  • Excision: Carefully excise the gel slice containing the full-length product.[19]

  • Elution: Elute the oligonucleotide from the gel slice by the crush and soak method (incubating the crushed gel slice in elution buffer overnight) or by electroelution.[19]

  • Desalting: Desalt the eluted oligonucleotide to remove salts and residual urea.

Quantitative Data: Purity and Recovery
Purification MethodTypical PurityTypical RecoveryBest ForReferences
RP-HPLC (DMT-on)>90%75-80%Oligos < 50 bases, modified oligos[11][20]
Anion-Exchange HPLC>95%VariableOligos < 40 bases, high resolution[11]
PAGE>95%10-80%Long oligos (>50 bases), high purity[17][19]

III. Characterization and Quality Control

After purification, it is essential to verify the identity and purity of the chimeric oligonucleotide.

  • Purity Analysis: Analytical RP-HPLC or anion-exchange HPLC is used to assess the purity of the final product.

  • Identity Verification: Mass spectrometry (LC-MS) is used to confirm that the molecular weight of the purified product matches the theoretical mass of the desired sequence.

  • Quantification: UV-Vis spectrophotometry at 260 nm is the standard method for determining the concentration of the oligonucleotide solution.

IV. Functional Assays

Protocol: In Vitro RNase H Cleavage Assay

This assay determines the ability of a chimeric oligonucleotide to direct RNase H-mediated cleavage of a target RNA.

Materials:

  • Purified chimeric DNA/2'-O-Me RNA oligonucleotide

  • Target RNA transcript (e.g., in vitro transcribed or synthetic)

  • RNase H enzyme and reaction buffer (e.g., NEB #M0297)[21]

  • Nuclease-free water

  • Reaction stop solution (e.g., 0.5 M EDTA)[21]

  • Denaturing polyacrylamide gel

Procedure:

  • Annealing:

    • In a nuclease-free tube, combine the target RNA and a molar excess of the chimeric oligonucleotide (e.g., 1:3 ratio) in RNase H reaction buffer.

    • Heat the mixture to 95°C for 2 minutes, then slowly cool to room temperature to allow annealing.[22]

  • RNase H Reaction:

    • Add RNase H enzyme to the annealed mixture.

    • Incubate at 37°C for 20-30 minutes.[21][22]

  • Reaction Termination: Stop the reaction by adding the stop solution.[21]

  • Analysis:

    • Analyze the reaction products on a denaturing polyacrylamide gel.

    • Visualize the gel (e.g., by staining with SYBR Gold or by autoradiography if the RNA is radiolabeled).

    • A successful cleavage will result in the appearance of smaller RNA fragments, while the full-length target RNA band will decrease in intensity.

RNase H Cleavage Mechanism

RNaseH_Cleavage cluster_binding 1. Hybridization cluster_recruitment 2. RNase H Recruitment cluster_cleavage 3. Cleavage Oligo Chimeric Oligo (DNA/2'-O-Me RNA) Hybrid Oligo:RNA Hybrid TargetRNA Target mRNA RNaseH RNase H Enzyme Hybrid->RNaseH DNA/RNA duplex recruits enzyme CleavedRNA Cleaved mRNA Fragments RNaseH->CleavedRNA Cleaves RNA strand

Caption: Mechanism of RNase H-mediated cleavage of target RNA.

Protocol: Nuclease Resistance Assay

This assay compares the stability of modified and unmodified oligonucleotides in the presence of nucleases.

Materials:

  • Purified chimeric oligonucleotide and an unmodified DNA control of the same sequence.

  • Serum (e.g., 10% Fetal Bovine Serum) or a specific nuclease (e.g., DNase I).

  • Incubation buffer.

  • Denaturing polyacrylamide gel.

Procedure:

  • Reaction Setup: Incubate a known amount of the chimeric oligonucleotide and the unmodified control in the serum-containing media or nuclease buffer at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples on a denaturing polyacrylamide gel.

  • Results: The 2'-O-Me modified chimeric oligonucleotide should show significantly less degradation (i.e., the full-length band will persist for longer) compared to the unmodified DNA control.[2]

Protocol: Thermal Melting (Tm) Analysis

This protocol measures the Tm of the duplex formed between the chimeric oligonucleotide and its complementary RNA target.

Materials:

  • Purified chimeric oligonucleotide and its complementary RNA strand.

  • UV-Vis spectrophotometer with a temperature controller.[23]

  • Melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[23]

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Anneal the chimeric oligonucleotide and its RNA complement in the melting buffer by heating to 95°C and slowly cooling.

  • Measurement:

    • Place the sample in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).[23]

    • Slowly increase the temperature (e.g., 1°C/minute) to a high final temperature (e.g., 90°C), while continuously monitoring the absorbance at 260 nm.[23]

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve.

    • The Tm is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the midpoint of the transition in the melting curve. This is often calculated from the first derivative of the curve.[24]

Quantitative Data: Functional Properties
PropertyEffect of 2'-O-Me ModificationReference
Nuclease ResistanceSignificantly increased half-life in serum (>72h for modified vs. <24h for unmodified)[2]
Thermal Stability (Tm)Increased (compared to unmodified DNA/RNA duplex)[2]
RNase H ActivitySupported by the DNA "gap"[2][5]

Conclusion

Chimeric DNA/2'-O-Methyl RNA oligonucleotides represent a versatile and powerful class of molecules for modulating gene expression. The combination of RNase H activation from the DNA component and the enhanced stability and binding affinity conferred by the 2'-O-Me RNA modifications makes them highly effective tools for antisense and RNAi applications. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals to synthesize, purify, and functionally characterize these important chimeric oligonucleotides.

References

Application Notes and Protocols for Post-Synthesis Processing of 2'-O-Methylated RNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification, desalting, and analysis of synthetic 2'-O-methylated RNA sequences. The protocols outlined below are essential for obtaining high-purity oligonucleotides critical for research, diagnostics, and therapeutic applications.

Introduction to 2'-O-Methylated RNA

2'-O-methylation (2'-O-Me) is a common post-transcriptional modification of RNA where a methyl group is added to the 2' hydroxyl group of the ribose moiety.[1] This modification is found in various types of cellular RNAs, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA).[2][3] In synthetic oligonucleotides, the incorporation of 2'-O-methyl modifications confers several advantageous properties. Notably, it enhances RNA stability by providing resistance against nuclease degradation and alkaline hydrolysis.[4][5] This increased stability is a key reason for its use in therapeutic RNA development. The 2'-O-methyl group also stabilizes the A-form RNA helix.[2]

Post-synthesis processing is a critical step to ensure that the final 2'-O-methylated RNA product is free from impurities, such as failure sequences (n-1, n-2), protecting groups, and salts, which can interfere with downstream applications. The choice of purification and analysis methods depends on the length of the oligonucleotide, the required purity, and the intended application.

I. Purification of 2'-O-Methylated RNA

Purification is performed to isolate the full-length 2'-O-methylated RNA from shorter, failure sequences and other impurities generated during chemical synthesis. The two most common methods for oligonucleotide purification are Polyacrylamide Gel Electrophoresis (PAGE) and High-Performance Liquid Chromatography (HPLC).

A. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

PAGE separates oligonucleotides based on their size with single-base resolution, making it an excellent method for obtaining high-purity RNA.[6][7][8]

Experimental Protocol: PAGE Purification [9]

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel with a concentration appropriate for the length of the RNA sequence (e.g., 10-20% acrylamide).

    • Include 7-8 M urea (B33335) in the gel mix to prevent the formation of secondary structures.

  • Sample Preparation:

    • Dissolve the crude 2'-O-methylated RNA in a loading buffer containing formamide (B127407) (e.g., 9:1 v/v formamide/1X TBE buffer) to a concentration of 1-2 OD per µL.[9]

    • Heat the sample at 60-65°C for 5 minutes to denature the RNA completely.[10]

  • Electrophoresis:

    • Load the prepared sample onto the gel. It is advisable to load marker dyes (like bromophenol blue and xylene cyanol) in separate lanes.[9]

    • Run the gel at a constant power (e.g., 30-50 W) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[9]

  • Visualization and Excision:

    • After electrophoresis, carefully separate the glass plates.

    • Visualize the RNA bands by UV shadowing on a fluorescent TLC plate.[9]

    • Excise the band corresponding to the full-length product using a clean scalpel. To avoid n-1 sequences, cut slightly to the interior of the main band.[9]

  • Elution:

    • Crush the excised gel slice and place it in a tube.

    • Add an elution buffer (e.g., 0.5 M NaCl, 0.1 M Tris-HCl pH 7.0, 1 mM EDTA).

    • Incubate at room temperature for at least 12 hours or overnight with gentle agitation to allow the RNA to diffuse out of the gel matrix.[9]

  • Recovery:

    • Separate the eluate from the gel fragments by centrifugation or filtration.

    • The recovered RNA solution will contain salts from the elution buffer and residual urea, which must be removed in a subsequent desalting step.

B. High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a versatile technique that separates oligonucleotides based on their physicochemical properties. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is commonly used for modified RNA purification.[11] This method separates molecules based on hydrophobicity.[11]

Experimental Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) [11][12]

  • Instrumentation and Column:

    • Use a biocompatible HPLC system with a gradient pump, UV detector, and a fraction collector.

    • A reversed-phase column (e.g., C8 or C18) is typically used.[11]

  • Mobile Phases:

  • Sample Preparation:

    • After synthesis, cleave the RNA from the solid support and remove protecting groups according to the manufacturer's protocol.

    • Evaporate the cleavage solution to dryness using a vacuum concentrator.[11]

    • Resuspend the crude RNA pellet in nuclease-free water.

  • Purification:

    • Equilibrate the column with Mobile Phase A.

    • Inject the crude RNA sample onto the column.

    • Elute the RNA using a linear gradient of Mobile Phase B. The gradient will depend on the length and sequence of the oligonucleotide and may require optimization. A typical gradient is from 0% to 50% Mobile Phase B over 20-30 minutes.[12]

    • Monitor the elution profile at 260 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak, which represents the full-length 2'-O-methylated RNA.

    • Analyze the purity of the collected fractions using analytical HPLC or mass spectrometry.

    • Pool the fractions containing the pure product.

Quantitative Data Summary: Purification Methods

Purification MethodPurity AchievedTypical YieldResolutionThroughputNotes
PAGE >90%[7][8]10-80% of crude product[9]Single nucleotideLowLabor-intensive; not suitable for some modifications.[13]
IP-RP-HPLC >85%[7]Variable, generally higher than PAGEGood, decreases with oligo lengthHighAmenable to automation and scale-up.[7]

II. Desalting of 2'-O-Methylated RNA

After purification, the RNA solution contains salts and other small molecules that need to be removed. Desalting is a crucial step before quantification and use in downstream applications.

A. Ethanol/Butanol Precipitation

This is a simple and common method for desalting and concentrating oligonucleotides.

Experimental Protocol: Butanol Precipitation [10]

  • To your RNA solution, add 25 µL of 3M Sodium Acetate (pH 5.2) and mix well.

  • Add 1 mL of n-butanol and vortex for 30 seconds.

  • Cool the mixture at -70°C for 30 minutes.

  • Centrifuge at high speed (e.g., 12,500 rpm) for 10 minutes to pellet the RNA.

  • Carefully decant the supernatant.

  • Wash the pellet twice with 0.75 mL of 70% ethanol.

  • Air-dry or use a vacuum concentrator to dry the RNA pellet.

  • Resuspend the desalted RNA in an appropriate volume of nuclease-free water.

B. Reversed-Phase Cartridge Desalting

This method utilizes a solid-phase extraction cartridge to retain the oligonucleotide while salts are washed away.

Experimental Protocol: C18 Cartridge Desalting [14]

  • Cartridge Conditioning:

    • Wash a C18 reversed-phase cartridge with 10 mL of acetonitrile.

    • Equilibrate the cartridge with 10 mL of 10 mM triethylammonium bicarbonate (TEAB).

  • Sample Loading:

    • Dissolve the RNA in 5 mL of 100 mM sodium acetate and load it onto the cartridge.[14]

    • Collect the flow-through.

  • Washing:

    • Wash the cartridge with 10 mL of 10 mM TEAB to remove salts.

  • Elution:

    • Elute the desalted RNA with 5 mL of an elution buffer (e.g., 50% acetonitrile in water).

    • Collect the eluate in fractions.

  • Recovery:

    • Identify the fractions containing the RNA by measuring the absorbance at 260 nm.

    • Dry the pooled fractions in a vacuum concentrator.

C. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. Larger molecules like RNA elute first, while smaller salt molecules are retained in the porous gel matrix.[15]

Experimental Protocol: Gel Filtration Column Desalting [15]

  • Column Equilibration:

    • Equilibrate a size-exclusion column (e.g., Glen Gel-Pak™, NAP-10) with nuclease-free water or the desired buffer.

  • Sample Loading:

    • Apply the RNA sample to the top of the column.

  • Elution:

    • Elute the RNA with nuclease-free water or buffer. The RNA will be in the void volume.

    • Collect the eluate. The salts will elute in later fractions.

Quantitative Data Summary: Desalting Methods

Desalting MethodRecoverySalt Removal EfficiencySpeedCapacity
Precipitation >90%GoodModerateHigh
Cartridge >80%[7]ExcellentFastVaries with cartridge size
SEC HighExcellentFastVaries with column size

III. Analysis of 2'-O-Methylated RNA

After purification and desalting, it is essential to assess the purity, integrity, and identity of the 2'-O-methylated RNA.

A. UV-Visible Spectroscopy

This is a quick and simple method to quantify the amount of RNA and to get a preliminary assessment of purity.

  • Quantification: Measure the absorbance at 260 nm (A260). An A260 of 1.0 corresponds to approximately 33-40 µg/mL of single-stranded RNA.

  • Purity Assessment: Calculate the A260/A280 ratio. For pure RNA, this ratio should be approximately 2.0. A lower ratio may indicate protein contamination.

B. Analytical HPLC

Analytical HPLC can be used to determine the purity of the final product with high resolution. The protocol is similar to the preparative HPLC method but uses an analytical column and a smaller sample volume.

C. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the identity (molecular weight) of the 2'-O-methylated RNA and for assessing its purity.[16] Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS.[2]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the purified RNA in a suitable solvent for MS analysis (e.g., a solution compatible with electrospray ionization).

  • LC Separation: Inject the sample onto an analytical HPLC column coupled to the mass spectrometer.

  • MS Detection: As the RNA elutes from the column, it is ionized and its mass-to-charge ratio is measured.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of the full-length 2'-O-methylated RNA. The presence of other peaks can indicate impurities.

IV. Visualized Workflows

The following diagrams illustrate the workflows for the post-synthesis processing of 2'-O-methylated RNA.

Post_Synthesis_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_desalting Desalting cluster_analysis Analysis Synthesis Chemical Synthesis of 2'-O-Me RNA Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_RNA Crude RNA Product Cleavage->Crude_RNA PAGE PAGE Purification Crude_RNA->PAGE HPLC HPLC Purification Crude_RNA->HPLC Precipitation Precipitation PAGE->Precipitation Cartridge Cartridge Desalting PAGE->Cartridge SEC Size-Exclusion Chromatography PAGE->SEC HPLC->Precipitation HPLC->Cartridge HPLC->SEC UV_Vis UV-Vis Spectroscopy Precipitation->UV_Vis Anal_HPLC Analytical HPLC Precipitation->Anal_HPLC Mass_Spec Mass Spectrometry Precipitation->Mass_Spec Cartridge->UV_Vis Cartridge->Anal_HPLC Cartridge->Mass_Spec SEC->UV_Vis SEC->Anal_HPLC SEC->Mass_Spec Final_Product Pure, Desalted 2'-O-Me RNA UV_Vis->Final_Product Anal_HPLC->Final_Product Mass_Spec->Final_Product

Caption: Overall workflow for post-synthesis processing of 2'-O-methylated RNA.

Purification_Decision_Tree Start Crude 2'-O-Me RNA Purity_Req High Purity (>90%)? Start->Purity_Req Length Oligo Length > 80 bases? Purity_Req->Length Yes Cartridge Cartridge Purification (Lower Purity) Purity_Req->Cartridge No Scale Large Scale? Length->Scale No PAGE PAGE Purification Length->PAGE Yes Scale->PAGE No HPLC HPLC Purification Scale->HPLC Yes

Caption: Decision tree for selecting a purification method.

References

Troubleshooting & Optimization

Incomplete removal of DMT group in 2'-O-Me RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete removal of the 4,4'-dimethoxytrityl (DMT) group during 2'-O-Methylated (2'-O-Me) RNA synthesis.

Troubleshooting Guide: Incomplete DMT Group Removal

Incomplete removal of the DMT protecting group during the detritylation step of solid-phase 2'-O-Me RNA synthesis is a common issue that can lead to lower yields of the desired full-length oligonucleotide and the generation of failure sequences. This guide provides a systematic approach to diagnosing and resolving this problem.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete DMT removal.

Troubleshooting Workflow for Incomplete DMT Removal cluster_Start Start cluster_Reagent Reagent Checks cluster_Protocol Protocol Optimization cluster_Analysis Analysis and Confirmation cluster_End Resolution start Incomplete DMT Removal Observed reagent_freshness Check Freshness and Quality of Deblocking Solution (TCA/DCA) start->reagent_freshness Initial Check reagent_concentration Verify Concentration of Deblocking Solution reagent_freshness->reagent_concentration increase_time Increase Detritylation Time reagent_concentration->increase_time If reagents are OK wash_steps Optimize Washing Steps (ensure complete removal of previous reagents) increase_time->wash_steps hplc_analysis Analyze Crude Product by HPLC increase_time->hplc_analysis increase_concentration Increase Acid Concentration (with caution) change_reagent Switch Deblocking Agent (e.g., TCA to DCA or vice-versa) increase_concentration->change_reagent If depurination increases increase_concentration->hplc_analysis change_reagent->hplc_analysis wash_steps->hplc_analysis hplc_analysis->increase_concentration Still Incomplete mass_spec Confirm Mass of Product and Impurities by Mass Spectrometry hplc_analysis->mass_spec Confirm Results resolved Issue Resolved hplc_analysis->resolved Complete Detritylation

Caption: A step-by-step workflow for diagnosing and resolving incomplete DMT removal in 2'-O-Me RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete DMT removal in 2'-O-Me RNA synthesis?

Incomplete detritylation can stem from several factors:

  • Degraded Deblocking Reagent: The acidic deblocking solution, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a suitable solvent like dichloromethane (B109758) (DCM) or toluene, can degrade over time, leading to reduced effectiveness.

  • Insufficient Reaction Time: The time allowed for the detritylation reaction may not be sufficient for complete removal of the DMT group, especially for longer oligonucleotides or those with sterically hindered sequences.

  • Suboptimal Reagent Concentration: The concentration of the acid in the deblocking solution might be too low to drive the reaction to completion.

  • Poor Reagent Delivery: Issues with the synthesizer's fluidics can lead to inadequate delivery of the deblocking solution to the solid support.

  • Presence of Water: Moisture in the reagents or solvents can interfere with the detritylation reaction.

Q2: How can I visually monitor the efficiency of the detritylation step?

The removal of the DMT group generates a bright orange-colored DMT cation. The intensity of this color can be a qualitative indicator of the coupling efficiency of the previous cycle. A consistently strong orange color after each detritylation step suggests efficient synthesis. However, a pale or inconsistent color may indicate a problem with the preceding coupling step or the detritylation itself. For quantitative analysis, the absorbance of the collected DMT cation solution can be measured spectrophotometrically at around 495 nm.

Q3: What are the recommended deblocking agents and concentrations for 2'-O-Me RNA synthesis?

Both Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA) are commonly used for detritylation.

  • TCA (typically 3% in DCM): TCA is a stronger acid and generally leads to faster detritylation. However, its higher acidity can increase the risk of depurination, especially with prolonged exposure.[1]

  • DCA (typically 3% in DCM or toluene): DCA is a milder acid than TCA, which reduces the risk of depurination.[2] This makes it a better choice for synthesizing long oligonucleotides or sequences that are sensitive to acid-catalyzed degradation. The trade-off is that detritylation with DCA is slower and may require longer reaction times to achieve completion.[2]

Deblocking AgentTypical ConcentrationAdvantagesDisadvantages
Trichloroacetic Acid (TCA)3% in Dichloromethane (DCM)Faster detritylation reaction.[1]Higher risk of depurination with prolonged exposure.[2]
Dichloroacetic Acid (DCA)3% in Dichloromethane (DCM) or TolueneMilder acid, leading to lower rates of depurination.[2]Slower reaction, may require longer detritylation times.[2]

Q4: What is depurination, and how can I minimize it during detritylation?

Depurination is an acid-catalyzed side reaction that involves the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the ribose sugar. This leads to the formation of an abasic site in the oligonucleotide chain, which can result in chain cleavage during the final basic deprotection step.

To minimize depurination:

  • Use a Milder Acid: Switching from TCA to DCA can significantly reduce the rate of depurination.[2]

  • Optimize Detritylation Time: Use the shortest possible detritylation time that still allows for complete DMT removal. Studies have shown that with 3% TCA, a detritylation time as short as 10-20 seconds can be sufficient without compromising the yield of the full-length product.[1]

  • Ensure Anhydrous Conditions: Water can exacerbate depurination. Ensure that all reagents and solvents are anhydrous.

Q5: How does the 2'-O-Methyl modification affect the detritylation step?

The 2'-O-Methyl group is relatively stable under the acidic conditions of detritylation and does not directly participate in the reaction. However, its presence can influence the overall conformation of the RNA backbone, which may have a minor effect on the accessibility of the 5'-DMT group to the deblocking reagent. In general, the standard detritylation protocols used for DNA and unmodified RNA synthesis are applicable to 2'-O-Me RNA synthesis, with the same considerations for potential side reactions like depurination.

Experimental Protocols

Protocol 1: Monitoring Detritylation Efficiency by HPLC

This protocol outlines a method for analyzing the crude oligonucleotide product to assess the completeness of the final detritylation step.

1. Sample Preparation: a. After solid-phase synthesis is complete, cleave the oligonucleotide from the solid support and deprotect it using your standard protocol (e.g., with aqueous ammonia (B1221849) or a mixture of ammonia and methylamine). b. Evaporate the cleavage/deprotection solution to dryness. c. Reconstitute the crude oligonucleotide pellet in a suitable buffer for HPLC analysis (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).

2. HPLC Analysis: a. Column: A reverse-phase C18 column is typically used for oligonucleotide analysis. b. Mobile Phase A: 100 mM TEAA in water. c. Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water. d. Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is typically effective. The exact gradient will depend on the length and sequence of your oligonucleotide. e. Detection: UV absorbance at 260 nm.

3. Interpretation of Results:

  • Complete Detritylation: A single major peak corresponding to the full-length, detritylated 2'-O-Me RNA oligonucleotide should be observed.

  • Incomplete Detritylation: An additional, later-eluting peak will be present. This peak corresponds to the DMT-on version of your product, which is more hydrophobic due to the presence of the DMT group. The relative area of this peak can be used to quantify the extent of incomplete detritylation.

Visualizing the Synthesis and Deprotection Workflow

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage and Deprotection cluster_analysis Analysis Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add next 2'-O-Me amidite) Detritylation->Coupling Repeat 'n' times Capping 3. Capping (Block unreacted 5'-OH) Oxidation 4. Oxidation (P(III) to P(V)) Cleavage Cleavage from Solid Support Oxidation->Cleavage Base_Deprotection Removal of Base Protecting Groups Cleavage->Base_Deprotection HPLC HPLC Analysis Base_Deprotection->HPLC MS Mass Spectrometry HPLC->MS

Caption: A simplified workflow of 2'-O-Me RNA synthesis, from the synthesis cycle to final analysis.

References

Technical Support Center: Optimizing Activator Concentration for 2'-O-Me Amidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of activator concentration for 2'-O-Methyl (2'-O-Me) phosphoramidites in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Which activators are commonly used for 2'-O-Me phosphoramidite (B1245037) coupling?

A1: Several activators are used for the coupling of 2'-O-Me phosphoramidites. The choice of activator can significantly impact coupling efficiency and synthesis time. Commonly used activators include:

  • 1H-Tetrazole: A traditional activator, though often less efficient for sterically hindered 2'-O-Me amidites, requiring longer coupling times.[1][2]

  • 5-(Ethylthio)-1H-tetrazole (ETT): A more acidic and faster activator than 1H-Tetrazole, offering a good balance of reactivity and stability.[1][3] It is often used at concentrations around 0.25 M.[4]

  • 5-(Benzylthio)-1H-tetrazole (BTT): A highly efficient activator for RNA synthesis, including 2'-O-Me amidites, allowing for significantly shorter coupling times compared to 1H-Tetrazole.[1]

  • 4,5-Dicyanoimidazole (B129182) (DCI): A non-tetrazole activator that is less acidic but more nucleophilic, leading to rapid coupling and high efficiency, especially for modified amidites.[1][2][5] An optimal concentration for routine small-scale synthesis is often cited as 0.25 M.[1]

Q2: Why is my coupling efficiency low when using 2'-O-Me amidites?

A2: Low coupling efficiency with 2'-O-Me amidites can be attributed to several factors:

  • Steric Hindrance: The 2'-O-methyl group adds steric bulk near the 3'-phosphoramidite, which can slow down the coupling reaction compared to DNA amidites.[5]

  • Suboptimal Activator Concentration: The concentration of the activator is critical. Too low a concentration may not sufficiently activate the phosphoramidite, while an excessively high concentration can lead to side reactions.

  • Inappropriate Activator: 2'-O-Me amidites often require a more potent activator than standard DNA synthesis. For example, switching from 1H-Tetrazole to DCI can dramatically improve yields.[1][2]

  • Presence of Moisture: Water in reagents or solvents (especially acetonitrile) will react with the activated phosphoramidite, leading to phosphonate (B1237965) formation and reduced coupling efficiency.[6][7]

  • Degraded Reagents: Phosphoramidites and activators can degrade over time, especially if not stored under anhydrous conditions.

Q3: How does activator concentration affect the formation of impurities?

A3: Activator concentration can influence the impurity profile of the synthesized oligonucleotide:

  • n-1 Deletions: Insufficient activator concentration leads to incomplete coupling, resulting in a higher proportion of n-1 sequences (sequences missing a nucleotide).

  • n+1 Additions: Highly acidic activators (like BTT and ETT) can cause a small amount of detritylation of the phosphoramidite monomer in solution. This can lead to the formation of dimers that are then incorporated into the sequence, resulting in n+1 impurities. While DCI is a strong activator, its lower acidity compared to tetrazole derivatives helps to minimize this side reaction.[1][2]

Q4: What is a good starting point for coupling time with 2'-O-Me amidites?

A4: Coupling times are dependent on the activator used. Here are some general starting points:

  • 1H-Tetrazole: 10-15 minutes.[1]

  • ETT (0.25 M): Can be effective with coupling times of 5-15 minutes for larger scale synthesis with 2'-O-Me phosphoramidites.[8]

  • BTT: Approximately 3 minutes.[1]

  • DCI (0.25 M): Can achieve high efficiency with coupling times significantly shorter than 1H-Tetrazole, often in the range of 2-5 minutes.

For particularly challenging sequences or modified amidites, longer coupling times may be necessary. For example, for 2'-OMe-PACE monomers, a 15-minute coupling time with DCI is recommended.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low overall yield of full-length product Inefficient coupling at one or more steps.1. Verify Reagent Quality: Ensure phosphoramidites and activator solutions are fresh and anhydrous.[10] 2. Optimize Activator Concentration: The current concentration may be suboptimal. Perform a concentration titration experiment (see Experimental Protocols). 3. Switch to a More Potent Activator: If using 1H-Tetrazole, consider switching to DCI, ETT, or BTT.[1] 4. Increase Coupling Time: Extend the coupling time in increments to see if the yield improves.
High levels of n-1 deletion sequences Incomplete coupling reaction.1. Increase Activator Concentration: A higher concentration can drive the reaction to completion. 2. Increase Phosphoramidite Concentration: A higher molar excess of the amidite can improve coupling efficiency.[6] 3. Check for Moisture: Ensure all reagents and the synthesizer lines are dry.[10] 4. Verify Instrument Performance: Check for leaks or blockages in the fluidics system that might prevent adequate reagent delivery.
Presence of n+1 sequences Premature detritylation of the phosphoramidite in solution due to a highly acidic activator.1. Switch to a Less Acidic Activator: If using a highly acidic tetrazole derivative like BTT or ETT, consider switching to DCI, which is less acidic.[1] 2. Optimize Activator Concentration: Avoid using excessively high concentrations of acidic activators.
Inconsistent coupling efficiency between different 2'-O-Me amidites (A, C, G, U) Some amidites, particularly guanosine, can be more sterically hindered and require more forcing conditions.1. Use a More Potent Activator: DCI is often effective for coupling challenging amidites. 2. Increase Coupling Time for a Specific Amidite: If low coupling is consistently observed for a particular base, you can program the synthesizer to use a longer coupling time for that specific step.

Data Presentation

Table 1: Recommended Activator Concentrations and Coupling Times for 2'-O-Me Amidites

ActivatorRecommended ConcentrationTypical Coupling TimeKey Characteristics
1H-Tetrazole 0.45 M10 - 15 min[1]Standard, but less efficient for 2'-O-Me amidites.
ETT 0.25 M - 0.75 M[1]5 - 15 min[8]More acidic and faster than 1H-Tetrazole. Good solubility.
BTT ~0.3 M~3 min[1]Highly efficient for RNA synthesis, but more acidic.
DCI 0.25 M (optimal for small scale)[1]2 - 5 minLess acidic, more nucleophilic, high solubility, and very efficient.[1][5]

Table 2: Qualitative Comparison of Activator Performance in Modified RNA Synthesis

Activator/ConcentrationOligonucleotide TypePhosphoramidite ExcessYield of Full-Length ProductReference
0.45 M 1H-Tetrazole34-mer with 2'-fluoro pyrimidines2 equivalentsNot detected[1][2]
0.45 M 1H-Tetrazole + 0.1 M NMI34-mer with 2'-fluoro pyrimidines2 equivalents13%[1][2]
1.0 M DCI34-mer with 2'-fluoro pyrimidines2 equivalents54%[1][2]

Experimental Protocols

Protocol 1: General Synthesis Cycle for 2'-O-Me Oligonucleotides

This protocol outlines a standard cycle for solid-phase synthesis of 2'-O-Me oligonucleotides using an automated synthesizer.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Procedure: The solid support is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. The released DMT cation is washed away, and its absorbance can be measured to monitor coupling efficiency from the previous cycle.

  • Coupling:

    • Reagents:

      • 2'-O-Me phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

    • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced to form a highly reactive intermediate. This intermediate reacts with the free 5'-hydroxyl group of the oligonucleotide, forming a phosphite (B83602) triester linkage.

  • Capping:

    • Reagents:

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles, which would lead to n-1 deletion sequences.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/water/pyridine.

    • Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.

  • Wash:

    • Reagent: Anhydrous acetonitrile (B52724).

    • Procedure: The column is washed thoroughly with acetonitrile between each step to remove excess reagents and byproducts.

This cycle is repeated for each monomer to be added to the sequence.

Protocol 2: Optimizing Activator Concentration

This protocol provides a systematic approach to determine the optimal activator concentration for a specific 2'-O-Me amidite and synthesis platform.

  • Preparation:

    • Synthesize a short, test oligonucleotide (e.g., a 5-mer) containing the 2'-O-Me amidite of interest.

    • Prepare a range of activator concentrations (e.g., for DCI: 0.1 M, 0.15 M, 0.2 M, 0.25 M, 0.3 M, and 0.4 M in anhydrous acetonitrile).

    • Keep all other synthesis parameters (phosphoramidite concentration, coupling time, etc.) constant.

  • Synthesis:

    • Perform a series of syntheses of the test oligonucleotide, each using a different activator concentration from the prepared range.

    • If your synthesizer allows, monitor the trityl cation release after each coupling step to get a real-time indication of coupling efficiency.

  • Analysis:

    • After synthesis, cleave the oligonucleotides from the solid support and deprotect them.

    • Analyze the crude product from each synthesis by High-Performance Liquid Chromatography (HPLC) and/or Mass Spectrometry (MS).

    • Quantify the percentage of the full-length product and major impurities (e.g., n-1 deletions) for each activator concentration.

  • Determination of Optimal Concentration:

    • Plot the percentage of full-length product versus the activator concentration.

    • The optimal concentration is the one that gives the highest yield of the full-length product with the lowest level of impurities.

Visualizations

Oligonucleotide_Synthesis_Cycle Start Start with Solid Support Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Amidite + Activator) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Next_Cycle Repeat for Next Base Oxidation->Next_Cycle Next_Cycle->Deblocking n cycles End Cleavage and Deprotection Next_Cycle->End Activator_Optimization_Workflow Prep Prepare Activator Concentration Series Synth Synthesize Test Oligo at each Concentration Prep->Synth Analysis Analyze Crude Product (HPLC/MS) Synth->Analysis Data Quantify Full-Length Product and Impurities Analysis->Data Plot Plot Yield vs. Concentration Data->Plot Optimal Determine Optimal Concentration Plot->Optimal

References

Reducing P(III) impurities in phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to P(III) impurities in phosphoramidite (B1245037) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during phosphoramidite synthesis, with a focus on the detection and reduction of P(III)-related impurities.

Issue 1: High Levels of P(V) Impurities Detected in Phosphoramidite Reagent

  • Question: My ³¹P NMR analysis of a new batch of phosphoramidite shows a significant peak in the P(V) region. What are the potential causes and how can I resolve this?

  • Answer: The presence of P(V) species in your phosphoramidite reagent indicates the oxidation of the desired P(III) compound.[1][2][3] This is a common issue as phosphoramidites are sensitive to air and moisture.[3][4]

    Potential Causes:

    • Improper Storage: Exposure to oxygen and water during storage can lead to the oxidation of the P(III) center.[4] Phosphoramidites should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to minimize degradation.[4]

    • Suboptimal Reagent Quality: The starting materials and solvents used in the synthesis of the phosphoramidite may contain water or other oxidizing agents.[5] It is crucial to use anhydrous solvents and high-purity reagents.

    • Issues During Synthesis or Workup: Incomplete reactions or exposure to oxidizing conditions during the phosphitylation step or subsequent purification can generate P(V) impurities.

    Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the phosphoramidite has been stored correctly in a tightly sealed container under an inert atmosphere and at the recommended temperature.

    • Use Anhydrous Solvents: When preparing the phosphoramidite for synthesis, use high-quality, anhydrous acetonitrile (B52724) with a water content of less than 30 ppm.[5] Using molecular sieves to dry the solvent is a recommended practice.[5]

    • Purify the Phosphoramidite: If the P(V) impurity level is unacceptably high, purification may be necessary. Methods like precipitation or extraction can be employed to remove more polar P(V) impurities.[6][7] A two-stage extraction process can be effective, where the phosphoramidite is first dissolved in a polar solvent and washed with an apolar solvent to remove less polar impurities, followed by dilution with water and extraction of the phosphoramidite into a second apolar phase, leaving more polar impurities behind.[6]

    • Contact the Supplier: If you are using a commercial phosphoramidite, contact the supplier to report the issue and inquire about their quality control data for that specific batch.

Issue 2: Low Coupling Efficiency in Oligonucleotide Synthesis

  • Question: I am experiencing low coupling efficiencies during my solid-phase oligonucleotide synthesis. Could P(III) impurities in my phosphoramidite be the cause?

  • Answer: Yes, the purity of your phosphoramidite reagent is critical for achieving high coupling efficiencies.[8][9] While P(V) impurities are generally non-reactive in the coupling step, their presence effectively lowers the concentration of the active P(III) phosphoramidite, which can impact the reaction stoichiometry and lead to incomplete coupling.

    Potential Causes Related to Phosphoramidite Purity:

    • High P(V) Content: As discussed in the previous issue, oxidized phosphoramidites will not participate in the coupling reaction, leading to a lower effective concentration of the active reagent.

    • Other Reactive Impurities: Besides P(V) species, other impurities that can cap the growing oligonucleotide chain or react with the activator will reduce the overall yield.[10]

    • Hydrolysis: The presence of water can lead to the hydrolysis of the phosphoramidite to the corresponding H-phosphonate, which is unreactive under standard coupling conditions.[10]

    Troubleshooting Steps:

    • Quantify Phosphoramidite Purity: Use ³¹P NMR to accurately determine the percentage of the active P(III) species versus P(V) and other phosphorus-containing impurities.[1] Typically, phosphoramidite purity should be ≥98%.[11]

    • Increase Reagent Concentration or Equivalents: If minor P(V) contamination is present, increasing the concentration or the number of equivalents of the phosphoramidite solution during coupling can help to drive the reaction to completion.

    • Implement Double Coupling: For particularly difficult couplings or when using precious phosphoramidites with suspected lower purity, performing a second coupling step before the oxidation step can significantly improve the yield.[5]

    • Ensure Anhydrous Conditions: Re-verify that all solvents and reagents used in the synthesis are strictly anhydrous to prevent hydrolysis of the phosphoramidite.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are P(III) and P(V) species in the context of phosphoramidite chemistry?

    • A1: In phosphoramidite chemistry, the phosphorus atom in the phosphoramidite moiety is in the P(III) (trivalent phosphorus) oxidation state.[1][12] This P(III) center is highly reactive and enables the formation of the internucleotide linkage during oligonucleotide synthesis.[13] During the synthesis cycle, after the coupling step, the unstable P(III) phosphite (B83602) triester is intentionally oxidized to a stable P(V) (pentavalent phosphorus) phosphate (B84403) triester using an oxidizing agent like iodine and water.[14] P(V) species found as impurities in the phosphoramidite starting material are the result of unintentional oxidation before their use in synthesis.[2]

  • Q2: How does ³¹P NMR spectroscopy help in identifying P(III) and P(V) impurities?

    • A2: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for characterizing phosphoramidites and their impurities because of the large chemical shift range and the simplicity of the signals.[12] The desired P(III) phosphoramidites typically resonate in the region of 140 ppm to 155 ppm.[1][12] In contrast, their oxidized P(V) impurity counterparts appear in a distinct region, generally between -25 ppm and 50 ppm.[1][12] This clear separation allows for straightforward identification and quantification of P(V) impurities.[1]

  • Q3: What is an acceptable level of P(V) impurity in a phosphoramidite reagent?

    • A3: For standard oligonucleotide synthesis, the purity of the phosphoramidite should be high, typically ≥98% or ≥99%.[11] The level of P(V) impurities should ideally be less than 1%.[1] For therapeutic oligonucleotide manufacturing, even more stringent quality control is required, as trace amounts of impurities can accumulate and impact the final product's integrity and efficacy.[8]

  • Q4: Are P(V) impurities considered critical or non-critical?

    • A4: P(V) impurities, such as the phosphate triester resulting from oxidation, are generally considered non-critical, non-reactive impurities.[2][10] This is because they do not typically react or get incorporated into the growing oligonucleotide chain during the coupling step.[10] However, their presence lowers the concentration of the active phosphoramidite, which can negatively affect coupling efficiency and overall yield.[10]

  • Q5: Can I use a phosphoramidite reagent with a small amount of P(V) impurity?

    • A5: Yes, a phosphoramidite with a low level of P(V) impurity (e.g., <1-2%) can often be used, especially for non-critical applications. You may need to compensate for the lower concentration of the active P(III) species by increasing the equivalents of phosphoramidite used or by performing a double coupling to ensure high coupling efficiency.[5] For demanding applications like the synthesis of long oligonucleotides or therapeutic agents, it is always best to use the highest purity reagents available.[1][8]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Phosphoramidite Purity (by ³¹P NMR or HPLC)≥ 98.0% (Typical), ≥ 99.0% (High Quality)[11]
P(V) Impurity Level (by ³¹P NMR)< 1.0%[1]
Water Content in Acetonitrile for Synthesis< 30 ppm[5]
³¹P NMR Chemical Shift for P(III) Phosphoramidites~140 ppm to 155 ppm[1][12]
³¹P NMR Chemical Shift for P(V) Impurities~-25 ppm to 50 ppm[1][12]

Experimental Protocols

Protocol 1: Quality Control of Phosphoramidites using ³¹P NMR Spectroscopy

This protocol outlines the general steps for assessing the purity of a phosphoramidite reagent.

  • Objective: To identify and quantify the active P(III) phosphoramidite and any P(V) impurities.

  • Materials:

  • Procedure:

    • Prepare the sample by dissolving approximately 10-20 mg of the phosphoramidite in 0.5-0.7 mL of deuterated chloroform with 1% triethylamine. The triethylamine is added to prevent degradation of the phosphoramidite by any trace amounts of acid.

    • Transfer the solution to an NMR tube.

    • Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio, which allows for the accurate integration of small impurity peaks.

    • Process the spectrum, including phasing and baseline correction.

    • Integrate the signals in the P(III) region (140-155 ppm) and the P(V) region (-25 to 50 ppm).

    • Calculate the purity by determining the percentage of the area of the P(III) peaks relative to the total area of all phosphorus-containing signals.

Visualizations

phosphoramidite_oxidation cluster_causes Causes of Oxidation P_III Active Phosphoramidite (P-III) P_V Oxidized Impurity (P-V) P_III->P_V Oxidation Storage Storage Conditions O2_H2O Oxygen / Water Storage->O2_H2O Exposure Handling Reagent Handling Handling->O2_H2O Exposure O2_H2O->P_III Oxidizes troubleshooting_workflow start Low Coupling Efficiency Detected check_purity Analyze Phosphoramidite Purity (31P NMR) start->check_purity purity_ok Purity Acceptable (>98% P-III) check_purity->purity_ok Yes purity_bad High P(V) Impurity (<98% P-III) check_purity->purity_bad No investigate_other Investigate Other Causes (Activator, Solvents, etc.) purity_ok->investigate_other increase_conc Increase Amidite Concentration / Equivalents purity_bad->increase_conc end Problem Resolved investigate_other->end double_couple Perform Double Coupling increase_conc->double_couple purify Purify Amidite or Use New Lot double_couple->purify purify->end

References

Dealing with co-elution during HPLC purification of modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC purification of modified RNA.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your HPLC purification experiments.

Issue 1: Co-elution of the target modified RNA with a closely related impurity (e.g., n-1 or n+1 sequence).

Question: My modified RNA is co-eluting with what I suspect is an n-1 or n+1 failure sequence. How can I improve the separation?

Answer: Co-elution with closely related impurities is a common challenge in oligonucleotide purification.[1] Here are several strategies to improve resolution:

1. Optimize the Mobile Phase Gradient: A shallow gradient is often key to separating species of similar hydrophobicity.

  • Action: Decrease the gradient slope of the organic solvent. For example, if you are running a gradient of 20-50% acetonitrile (B52724) over 20 minutes, try extending the gradient to 20-40% over 30 minutes. A shallower gradient of approximately 1% B per column volume can provide good resolution.[2]

2. Adjust the Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent significantly impact selectivity.[2][3]

  • Action:

    • Change the Ion-Pairing Reagent: If you are using triethylammonium (B8662869) acetate (B1210297) (TEAA), consider switching to an ion-pairing agent with a different hydrophobicity, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA).[2] More hydrophobic alkylamines can offer improved chromatography.[2]

    • Optimize Concentration: Increasing the concentration of the ion-pairing reagent can sometimes improve separation and peak shape.[2] For instance, increasing the concentration of DIEA from 0.5 mM to 2 mM can enhance chromatographic performance.[2]

3. Modify the Column Temperature: Temperature affects the secondary structure of the RNA and the kinetics of interaction with the stationary phase.

  • Action: Increase the column temperature in increments of 5-10°C (up to ~80°C).[1] This can help to disrupt secondary structures and sharpen peaks, potentially resolving co-eluting species.[1]

4. Change the Stationary Phase: The column chemistry plays a crucial role in selectivity.[4]

  • Action: If you are using a standard C18 column, consider a different reversed-phase chemistry like C8 or a phenyl-based column. For longer oligonucleotides, columns with larger pore sizes (e.g., 1000 Å or 4000 Å) can improve resolution.[1]

Issue 2: Poor peak shape (tailing or fronting) of the modified RNA.

Question: My purified modified RNA peak is showing significant tailing. What could be the cause and how do I fix it?

Answer: Poor peak shape can be caused by several factors, including secondary interactions, column overloading, or issues with the mobile phase.

1. Address Secondary Interactions: RNA can form secondary structures that interact with the stationary phase in multiple ways, leading to peak tailing.

  • Action: Increase the column temperature to denature the RNA.[1] Using a denaturing mobile phase, for example by increasing the concentration of the organic solvent or adding a denaturing agent (if compatible with your downstream application), can also help.

2. Check for Column Overloading: Injecting too much sample can lead to peak distortion.

  • Action: Reduce the amount of RNA loaded onto the column. Perform a loading study to determine the optimal sample concentration for your column dimensions.

3. Ensure Proper Mobile Phase pH: The pH of the mobile phase affects the charge of the RNA and the ion-pairing reagent.

  • Action: Ensure your mobile phase is buffered and the pH is stable. Inconsistent pH can lead to variable retention times and poor peak shapes.

4. Use Bioinert Column Hardware: The electron-rich phosphate (B84403) backbone of RNA can interact with metal surfaces in standard stainless steel columns, causing peak tailing.

  • Action: Consider using bioinert or PEEK-lined column hardware to minimize these interactions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution during modified RNA purification?

A1: The most common causes include:

  • Presence of closely related impurities: These include failure sequences (n-1, n+1), sequences with incomplete deprotection, or diastereomers in the case of phosphorothioate (B77711) modifications.[1][2]

  • Inadequate chromatographic conditions: A suboptimal gradient, incorrect choice or concentration of the ion-pairing reagent, or inappropriate column temperature can all lead to poor resolution.[1][2][3]

  • Formation of secondary structures: Modified RNA can fold into secondary structures that may have similar chromatographic behavior to the target molecule.[1]

Q2: What is the principle of ion-pair reversed-phase (IP-RP) HPLC for RNA purification?

A2: IP-RP HPLC is a powerful technique for separating polar, negatively charged molecules like RNA on a hydrophobic stationary phase.[3] It works by adding a positively charged ion-pairing reagent (typically an alkylamine) to the mobile phase.[5] This reagent forms a neutral ion-pair with the negatively charged phosphate backbone of the RNA. This neutral complex is more hydrophobic and can be retained and separated on a reversed-phase column.[5] The separation is based on the overall hydrophobicity of the ion-paired RNA molecule.

Q3: When should I consider using a different chromatography technique, like Anion-Exchange (AEX) chromatography?

A3: While IP-RP HPLC is widely used, AEX chromatography can be a valuable alternative or complementary technique, particularly for:

  • Separating longer RNA molecules: AEX can be well-suited for the analysis of longer oligonucleotides and plasmid DNA.[3]

  • Orthogonal separation: If you are struggling to resolve a persistent impurity with IP-RP, AEX provides a different separation mechanism based on charge, which may effectively separate the co-eluting species.[3]

  • Purification under non-denaturing conditions: AEX can often be performed under milder, non-denaturing conditions if preserving the native structure of the RNA is critical.

Q4: How can I confirm the identity of my purified modified RNA and any co-eluting impurities?

A4: The most effective way to confirm the identity of your peaks is to use mass spectrometry (MS) coupled with your HPLC system (LC-MS).[6] This will provide the molecular weight of the species in each peak, allowing you to confirm your target RNA and identify impurities such as n-1 sequences or degradation products.[7]

Experimental Protocols

Protocol 1: General Method for Ion-Pair Reversed-Phase HPLC of Modified RNA

This protocol provides a starting point for the purification of a modified RNA oligonucleotide (e.g., 20-50 nucleotides). Optimization will be required based on the specific sequence and modifications.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile

  • Crude, deprotected modified RNA sample

Procedure:

  • System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the lyophilized RNA sample in nuclease-free water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 20-50 µL of the prepared sample onto the column.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-22 min: 5-65% B (linear gradient)

    • 22-25 min: 65-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length product.

  • Post-Purification: Desalt the collected fraction using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

Data Presentation: Mobile Phase Optimization

The following table provides a summary of common ion-pairing agents and their typical starting concentrations for method development.

Ion-Pairing ReagentCounter IonTypical Concentration RangeProperties & Considerations
Triethylammonium Acetate (TEAA)Acetate50-200 mMGood general-purpose ion-pairing agent, UV compatible.
Triethylamine (TEA)Hexafluoroisopropanol (HFIP)5-20 mM TEA, 100-400 mM HFIPMS-compatible, can provide different selectivity than TEAA.[3]
N,N-Diisopropylethylamine (DIEA)Hexafluoroisopropanol (HFIP)2-15 mM DIEA, 100-400 mM HFIPMore hydrophobic than TEA, can improve resolution for some oligonucleotides.[2]

Visualizations

Troubleshooting Logic for Co-elution

CoElution_Troubleshooting start Co-elution Observed optimize_gradient Optimize Gradient (Decrease Slope) start->optimize_gradient resolution_ok Resolution Achieved? optimize_gradient->resolution_ok change_ip Change Ion-Pairing Reagent (e.g., TEA, DIEA) change_ip->resolution_ok optimize_temp Increase Column Temperature optimize_temp->resolution_ok change_column Change Column Chemistry (e.g., C8, Phenyl) change_column->resolution_ok resolution_ok->change_ip No resolution_ok->optimize_temp No resolution_ok->change_column No end_success Purification Successful resolution_ok->end_success Yes end_fail Consider Alternative Technique (e.g., AEX) resolution_ok->end_fail No IP_RP_Principle cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) RNA RNA (-) IonPair RNA-IP Complex (Neutral) RNA->IonPair IP IP (+) IP->IonPair C18 Hydrophobic Surface IonPair->C18 Hydrophobic Interaction

References

Technical Support Center: Optimizing Yield of Full-Length 2'-O-Methylated Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2'-O-methylated oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their full-length products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of full-length 2'-O-methylated oligonucleotides?

A1: The final yield of high-quality, full-length 2'-O-methylated oligonucleotides is primarily influenced by three key stages: solid-phase synthesis, deprotection, and purification. Critical factors include the coupling efficiency during synthesis, the choice of phosphoramidite (B1245037) monomers and reagents, the deprotection strategy, and the purification method.[1][2] The inherent chemistry of 2'-O-methyl phosphoramidites, particularly the guanosine (B1672433) derivative, can also present challenges.[3]

Q2: I am observing a low overall yield after synthesis. What are the likely causes and how can I troubleshoot this?

A2: Low overall yield is often attributed to suboptimal coupling efficiency.[2][4][5] Even a small decrease in coupling efficiency per cycle can dramatically reduce the theoretical yield of the full-length product, especially for longer oligonucleotides.[2][5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture is a primary inhibitor of efficient coupling.[5] Ensure all reagents, especially acetonitrile (B52724) (ACN) and the activator solution, are strictly anhydrous. Using molecular sieves can help maintain dry conditions.[1][6]

  • Check Reagent Quality: Use high-quality phosphoramidites and synthesis reagents. The synthesis of 2'-O-methyl-rG phosphoramidite is particularly challenging, and its purity is critical for good yields.[3][7]

  • Optimize Coupling Time: A longer coupling time may be necessary for 2'-O-methylated monomers compared to standard DNA monomers. A coupling time of 15 minutes is often recommended.[3][8]

  • Activator Choice: The choice of activator can influence coupling efficiency. Dicyanoimidazole (DCI) is a commonly recommended activator.[8]

Q3: My final product shows a significant number of shorter, truncated sequences (n-1, n-2). What is causing this and how can I minimize it?

A3: The presence of truncated sequences is a direct result of incomplete coupling at each step of the synthesis. This leads to a mixture of oligonucleotides of varying lengths, with the desired full-length product being only a fraction of the total.

Solutions:

  • Improve Coupling Efficiency: Refer to the troubleshooting steps in Q2 to maximize the completion of each coupling reaction.

  • Effective Capping: Ensure the capping step is efficient to block unreacted 5'-hydroxyl groups from participating in subsequent cycles. Using a phosphoramidite-based capping reagent like Unicap may be beneficial.[8]

  • Purification Strategy: Employ a purification method that effectively separates the full-length product from shorter failure sequences. "Trityl-on" reverse-phase HPLC (RP-HPLC) or cartridge purification is highly effective for this purpose, as only the full-length product will retain the dimethoxytrityl (DMT) group.[1][9]

Q4: What is the recommended deprotection strategy for 2'-O-methylated oligonucleotides to maximize yield and purity?

A4: The deprotection of 2'-O-methylated oligonucleotides is generally more straightforward than for RNA, as the 2'-O-methyl group is stable to the basic conditions used for removing base and phosphate (B84403) protecting groups.[3][10][11]

Recommended Protocols:

  • Standard Deprotection: For oligonucleotides without base-labile modifications, treatment with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours is a standard and reliable method.[12]

  • Fast Deprotection: A mixture of ammonium hydroxide and methylamine (B109427) (AMA) at 65°C for 10-15 minutes can significantly reduce deprotection time.[12] This method requires the use of acetyl-protected cytidine (B196190) (Ac-dC) to prevent base modification.[10][11]

Q5: Which purification method is best for obtaining high-purity full-length 2'-O-methylated oligonucleotides?

A5: The choice of purification method depends on the length of the oligonucleotide and the required level of purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and effective method for purifying 2'-O-methylated oligonucleotides.[9] "Trityl-on" purification is particularly advantageous for separating the full-length product from failure sequences.[9]

  • Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): IE-HPLC separates oligonucleotides based on the number of phosphate groups and is useful for purifying sequences that may have significant secondary structures.

  • Cartridge Purification: This method offers a faster, more economical alternative to HPLC for routine purifications and is also effective for separating "trityl-on" products.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of 2'-O-methylated oligonucleotides.

Problem 1: Low Coupling Efficiency

Symptom Possible Cause Recommended Action
Low overall yield, significant n-1 peaks in analysisPresence of moisture in reagentsUse anhydrous grade acetonitrile and activator. Store reagents over molecular sieves.[5][6]
Inefficient activationUse an appropriate activator such as DCI.[8]
Insufficient coupling timeIncrease the coupling time to 15 minutes.[3][8]
Poor quality phosphoramiditesUse fresh, high-purity 2'-O-methyl phosphoramidites, especially for guanosine.[3][7]

Problem 2: Product Degradation or Modification

Symptom Possible Cause Recommended Action
Unexpected peaks in HPLC or mass spectrometry analysisIncomplete deprotectionEnsure complete removal of protecting groups by following recommended deprotection protocols and times.[10][11]
Base modification during deprotectionFor fast deprotection with AMA, ensure Ac-dC is used.[10][11] For sensitive modifications, consider milder deprotection conditions like potassium carbonate in methanol.[12]
DepurinationFor long oligonucleotides, consider using a milder deblocking agent than trichloroacetic acid (TCA) to minimize depurination.[5]

Problem 3: Poor Purification Resolution

Symptom Possible Cause Recommended Action
Co-elution of full-length product with impuritiesInappropriate purification methodFor "trityl-on" purification, use RP-HPLC or a reverse-phase cartridge.[9]
Secondary structure formationFor oligonucleotides with high GC content, consider IE-HPLC at an alkaline pH to disrupt secondary structures.[9]
Loss of DMT group before purificationEnsure the final detritylation step is omitted in the synthesis protocol for "trityl-on" purification.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated Oligonucleotides

This protocol outlines a standard synthesis cycle for incorporating 2'-O-methyl phosphoramidites.

  • Deblocking (Detritylation): Remove the 5'-DMT protecting group from the support-bound oligonucleotide using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Coupling: Deliver the 2'-O-methyl phosphoramidite and an activator (e.g., 0.25 M DCI) in anhydrous acetonitrile to the synthesis column. Allow a coupling time of 15 minutes.[3][8]

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate triester using a solution of iodine in tetrahydrofuran (B95107) (THF)/water/pyridine.

  • Repeat: Repeat steps 1-4 for each subsequent monomer addition.

Protocol 2: Deprotection and Cleavage

Method A: Standard Deprotection

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1.5 mL of concentrated ammonium hydroxide (28-30%).[12]

  • Seal the vial tightly and incubate at 55°C for 8-12 hours.[12]

  • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

  • Dry the solution in a vacuum concentrator.

Method B: Fast Deprotection (AMA)

  • Transfer the solid support to a screw-cap vial.

  • Add 1.5 mL of a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[12]

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.[12]

  • Cool the vial to room temperature and transfer the supernatant to a new tube.

  • Dry the solution in a vacuum concentrator.

Protocol 3: "Trityl-on" RP-HPLC Purification

  • Resuspend the crude, "trityl-on" oligonucleotide in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0).

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Elute the oligonucleotide using a gradient of acetonitrile in 0.1 M TEAA. The "trityl-on" full-length product will have a longer retention time than the "trityl-off" failure sequences.

  • Collect the peak corresponding to the "trityl-on" product.

  • Remove the DMT group by treating the collected fraction with 80% acetic acid for 15-30 minutes.

  • Desalt the final product using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

Data Summary

Table 1: Comparison of Deprotection Methods for a 20-mer Oligonucleotide Containing N6-methyl-dA [12]

Deprotection ReagentTemperature (°C)TimePurity (>%)YieldNotes
Conc. NH4OH558-12 hours>90%GoodStandard, reliable method.
AMA6510-15 min>90%GoodFast and efficient.
K2CO3 in MeOHRoom Temp4-6 hours>85%ModerateRecommended for sensitive modifications.

Table 2: Theoretical Yield of Full-Length Product vs. Coupling Efficiency [2]

Oligonucleotide LengthCoupling Efficiency: 98%Coupling Efficiency: 99%
20-mer68%82%
30-mer55%75%
50-mer36%61%
70-mer25%50%

Visual Guides

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Phosphite Triester Oxidation Oxidation Capping->Oxidation Blocked Failures Oxidation->Deblocking Stable Phosphate Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Completed Sequence Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Analysis Quality Control (LC-MS, CE) Purification->Analysis

Caption: Automated solid-phase synthesis workflow for oligonucleotides.

Troubleshooting_Low_Yield Start Low Yield of Full-Length Product Check_Coupling Evaluate Coupling Efficiency Start->Check_Coupling Moisture Anhydrous Conditions? Check_Coupling->Moisture Reagents Reagent Quality? Moisture->Reagents Yes Solution1 Use Anhydrous Solvents & Molecular Sieves Moisture->Solution1 No Time Sufficient Coupling Time? Reagents->Time Yes Solution2 Use High-Purity Phosphoramidites Reagents->Solution2 No Solution3 Increase Coupling Time (e.g., 15 min) Time->Solution3 No End Improved Yield Time->End Yes Solution1->Reagents Solution2->Time Solution3->End

Caption: Troubleshooting logic for low yield in oligonucleotide synthesis.

References

Validation & Comparative

A Comparative Guide to the Coupling Efficiency of 2'-O-Methyl Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of phosphoramidites is a critical determinant of yield and purity. Among the various modified phosphoramidites, 2'-O-Methyl (2'-O-Me) phosphoramidites are widely used to confer nuclease resistance and enhance the binding affinity of oligonucleotides. This guide provides a comprehensive comparison of the coupling efficiency of different 2'-O-Me phosphoramidites, supported by experimental data and detailed protocols.

The efficiency of the coupling step in phosphoramidite (B1245037) chemistry is paramount, as it dictates the overall yield of the final full-length oligonucleotide product. Even a marginal decrease in coupling efficiency can lead to a substantial reduction in yield, particularly for longer sequences. For example, a 50-mer oligonucleotide synthesized with an average coupling efficiency of 99.5% will have a theoretical yield of approximately 78%, whereas the same oligonucleotide synthesized with 98.5% efficiency will only yield about 52% of the full-length product[1].

Factors Influencing Coupling Efficiency

The coupling efficiency of 2'-O-Me phosphoramidites is not solely dependent on the quality from a specific supplier but is also influenced by several critical experimental parameters:

  • Purity of Phosphoramidites and Reagents: The presence of impurities, moisture, or oxidized phosphoramidites can significantly diminish coupling efficiency[1]. It is crucial to use high-purity phosphoramidites and anhydrous reagents.

  • Solvent Quality: Anhydrous acetonitrile (B52724) is essential, as any moisture will react with the activated phosphoramidites, reducing the efficiency of the coupling reaction[1][2].

  • Activator Choice: The activator plays a key role in the phosphoramidite reaction. Activators like tetrazole derivatives provide fast and complete activation. The choice and concentration of the activator must be optimized to balance reaction speed with fidelity and avoid side reactions[][].

  • Coupling Time: The reaction time for the coupling step needs to be optimized. Insufficient time leads to incomplete coupling, while excessively long times can promote side reactions[1][]. For some modified phosphoramidites, such as MNA-uridine phosphoramidite, a prolonged coupling time of 15-20 minutes is required compared to the 6 minutes for standard 2'-OMe phosphoramidites[5].

  • Protecting Groups: The nature of the base-protecting groups can influence coupling efficiency due to steric hindrance or electronic effects[]. For instance, UltraMild 2'-OMe-RNA phosphoramidites use specific protecting groups like phenoxyacetyl (Pac) for A, acetyl (Ac) for C, and isopropyl-phenoxyacetyl (iPr-Pac) for G to allow for milder deprotection conditions[6].

  • Synthesis Scale and Conditions: Factors such as the type of solid support, synthesizer settings, and ambient humidity can all impact the outcome of the synthesis[1].

Comparative Data on Coupling Efficiency
Phosphoramidite TypeActivatorCoupling TimeReported Stepwise Coupling YieldSource
Standard 2'-OMe Phosphoramidites1H-Tetrazole6 min>98%[5]
MNA-uridine phosphoramidite1H-Tetrazole15-20 minNot specified, but used to produce functional oligonucleotides[5]
2'-O-ALE RNA PhosphoramiditesNot SpecifiedNot Specified99% (rG, rC) to 99.9% (rU, rA)[7]
2'-OMe-PACE Monomers (Optimal)DCI15 minHigh, sufficient for clean oligo synthesis[8]
2'-OMe-PACE Monomers (Alternative)0.45 M Tetrazole33 minAcceptable results[8]

Note: The data above is compiled from different sources and may not represent a direct comparison under identical conditions.

Experimental Protocols

To objectively compare the coupling efficiency of 2'-O-Me phosphoramidites from different suppliers or with different modifications, a standardized in-house evaluation is highly recommended.

Protocol for Comparative Analysis of Coupling Efficiency

1. Materials:

  • DNA/RNA Synthesizer

  • Solid support (e.g., CPG)

  • 2'-O-Me phosphoramidites from different suppliers or with different modifications

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile, DCI)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing agent (e.g., iodine solution)

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)

  • UV-Vis spectrophotometer for trityl cation monitoring

  • HPLC system for purity analysis

2. Methodology:

  • Synthesizer Preparation: Ensure the DNA/RNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents[1].

  • Sequence Synthesis: Synthesize a short, homopolymeric sequence (e.g., a 20-mer of a single 2'-O-Me base) for each phosphoramidite to be tested. It is crucial to keep all other synthesis parameters (e.g., synthesis scale, cycle parameters, other reagents) identical for each run[1].

  • Trityl Cation Monitoring: The synthesizer's trityl monitor measures the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. The intensity of the orange color is proportional to the number of coupled molecules in the previous cycle[1].

  • Data Collection: Record the absorbance values for each deblocking step throughout the synthesis.

  • Calculation of Coupling Efficiency:

    • The stepwise coupling efficiency for each cycle can be calculated using the formula: Efficiency (%) = (Trityl absorbance at step n+1 / Trityl absorbance at step n) x 100

    • The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps[1].

  • Product Analysis: After synthesis, cleave and deprotect the oligonucleotide. Analyze the crude product by HPLC to determine the percentage of full-length product versus truncated sequences.

Visualizing the Synthesis Process

Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation[1]. The diagram below illustrates this fundamental workflow.

Oligo_Synthesis_Cycle cluster_cycle Solid-Phase Oligonucleotide Synthesis Deblocking 1. Deblocking (Removal of DMT) Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of Unreacted Sites) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilization of Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Phosphate Triester Comparison_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Data Collection cluster_analysis Analysis cluster_conclusion Conclusion Reagents Prepare Anhydrous Reagents (Acetonitrile, Activator, etc.) Synthesizer Prime DNA/RNA Synthesizer Reagents->Synthesizer Amidites Prepare 2'-O-Me Phosphoramidites (Supplier A vs. Supplier B) Amidites->Synthesizer SynthesisRun Perform Identical Synthesis Runs (e.g., T20 sequence) Synthesizer->SynthesisRun TritylData Collect Trityl Cation Absorbance Data per Cycle SynthesisRun->TritylData HPLC Analyze Crude Product by HPLC SynthesisRun->HPLC CalcEfficiency Calculate Stepwise and Average Coupling Efficiency TritylData->CalcEfficiency Compare Compare Quantitative Data CalcEfficiency->Compare HPLC->Compare

References

A Comparative Guide to DMT-OMe-rC(Ac) and TBDMS-rC(Ac) in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. The choice of phosphoramidite (B1245037) chemistry, particularly the 2'-hydroxyl protecting group, is a critical determinant of yield, purity, and the overall success of oligonucleotide synthesis. This guide provides a detailed, data-driven comparison of two widely used phosphoramidites for the incorporation of cytosine in RNA synthesis: 5'-O-DMT-2'-O-methyl-N4-acetyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-OMe-rC(Ac)) and 5'-O-DMT-2'-O-tert-butyldimethylsilyl-N4-acetyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (TBDMS-rC(Ac)).

Executive Summary

The primary distinction between DMT-OMe-rC(Ac) and TBDMS-rC(Ac) lies in the nature of the 2'-hydroxyl protecting group: a methyl group in the former and a bulky tert-butyldimethylsilyl group in the latter. This structural difference has significant implications for the efficiency and fidelity of RNA synthesis. Due to its smaller size, the 2'-O-methyl group of DMT-OMe-rC(Ac) presents less steric hindrance during the coupling reaction, leading to faster and more efficient incorporation of the phosphoramidite. In contrast, the bulky TBDMS group can impede the coupling process, necessitating longer reaction times and potentially leading to lower stepwise yields, a factor that becomes increasingly critical in the synthesis of long RNA oligonucleotides.

Performance Comparison: Quantitative Data

The following tables summarize the key performance differences between the two phosphoramidites based on data for their respective 2'-hydroxyl protecting group classes.

Performance MetricDMT-OMe-rC(Ac) (representing 2'-OMe)TBDMS-rC(Ac) (representing 2'-TBDMS)
Average Coupling Efficiency >99%97-99%[1]
Typical Coupling Time ~2.5 - 5 minutesUp to 15 minutes[1]
Steric Hindrance LowHigh[1]
Suitability for Long RNA Synthesis HighModerate

Key Differences and Considerations

DMT-OMe-rC(Ac):

  • Advantages:

    • Higher Coupling Efficiency: The reduced steric hindrance of the 2'-O-methyl group allows for more efficient and rapid coupling, leading to higher stepwise yields.[1]

    • Shorter Synthesis Time: Faster coupling reactions translate to shorter overall synthesis times, increasing throughput.

    • Increased Nuclease Resistance: The 2'-O-methyl modification, once incorporated into the RNA strand, provides enhanced resistance to nuclease degradation, a desirable property for many therapeutic applications.

  • Disadvantages:

    • The 2'-O-methyl modification is a permanent feature of the synthesized RNA and may not be suitable for all applications where a native RNA structure is required.

TBDMS-rC(Ac):

  • Advantages:

    • Well-Established Chemistry: The TBDMS protecting group has been a standard in RNA synthesis for many years, with well-documented protocols.

    • Native RNA Product: Upon deprotection, the TBDMS group is completely removed, yielding a native RNA oligonucleotide with a free 2'-hydroxyl group.

  • Disadvantages:

    • Lower Coupling Efficiency: The significant steric bulk of the TBDMS group can lead to lower coupling efficiencies and the need for longer reaction times.[1]

    • Potential for Side Reactions: The deprotection of the TBDMS group requires the use of fluoride (B91410) reagents, which can sometimes lead to side reactions if not carefully controlled.

Experimental Protocols

The following protocols outline the key steps in solid-phase RNA synthesis, highlighting the differences in handling DMT-OMe-rC(Ac) and TBDMS-rC(Ac).

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of RNA oligonucleotides using both phosphoramidites follows a standard four-step cycle for each nucleotide addition on an automated DNA/RNA synthesizer.

  • Detritylation: Removal of the 5'-O-dimethoxytrityl (DMT) group from the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group.

  • Coupling: The respective phosphoramidite (DMT-OMe-rC(Ac) or TBDMS-rC(Ac)) is activated (e.g., with 5-ethylthio-1H-tetrazole) and delivered to the synthesis column to react with the free 5'-hydroxyl group.

    • For DMT-OMe-rC(Ac): A coupling time of 2.5 to 5 minutes is typically sufficient.

    • For TBDMS-rC(Ac): A longer coupling time of up to 15 minutes is generally required to achieve high coupling efficiency.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each subsequent nucleotide addition until the desired RNA sequence is assembled.

Cleavage and Deprotection

For RNA synthesized with TBDMS-rC(Ac):

  • Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at 65°C for 10-20 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone.

  • 2'-O-TBDMS Deprotection: The silyl (B83357) protecting groups are removed by treating the oligonucleotide with a fluoride-containing reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA), or tetrabutylammonium (B224687) fluoride (TBAF) in THF. This reaction is typically carried out at 65°C for 2.5 hours. The reaction is then quenched with an appropriate buffer.

For RNA synthesized with DMT-OMe-rC(Ac):

Since the 2'-O-methyl group is a permanent modification, the deprotection protocol is simpler and does not require the fluoride treatment step.

  • Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonia and methylamine (AMA) at 65°C for 10-20 minutes. This single step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

Visualizing the Process

Chemical Structures

cluster_TBDMS TBDMS-rC(Ac) Phosphoramidite cluster_OMe DMT-OMe-rC(Ac) Phosphoramidite TBDMS TBDMS OMe OMe

Caption: Chemical structures of TBDMS-rC(Ac) and DMT-OMe-rC(Ac) phosphoramidites.

Solid-Phase RNA Synthesis Workflow

start Start with Solid Support (first nucleoside attached) detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add next phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat for each nucleotide in sequence oxidation->repeat repeat->detritylation Next cycle cleavage Cleavage from Support & Base Deprotection repeat->cleavage Synthesis complete deprotection_TBDMS 2'-TBDMS Deprotection (Fluoride Treatment) cleavage->deprotection_TBDMS For TBDMS final_product_OMe Final Deprotected RNA (2'-O-Methylated) cleavage->final_product_OMe For 2'-OMe final_product_TBDMS Final Deprotected RNA (Native) deprotection_TBDMS->final_product_TBDMS

References

2'-O-Methyl RNA Eclipses Unmodified RNA in Nuclease Resistance, Enhancing Stability for Research and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal modification in RNA chemistry, 2'-O-methylation, confers substantial protection against nuclease degradation, dramatically extending the half-life of RNA molecules compared to their unmodified counterparts. This enhanced stability is a critical attribute for the successful application of RNA in therapeutics, diagnostics, and various research contexts.

The inherent instability of unmodified RNA, largely due to its susceptibility to cleavage by ubiquitous nucleases, has long been a formidable obstacle in the development of RNA-based technologies. The 2'-hydroxyl group present on the ribose sugar of each nucleotide in an RNA strand is a key participant in this degradation process. Nucleases exploit this reactive group to catalyze the cleavage of the phosphodiester backbone. The strategic replacement of this hydroxyl group with a methyl group (2'-O-Methyl) sterically hinders the approach and catalytic action of these enzymes, thereby preserving the integrity of the RNA strand.[1][2][3] This modification has been shown to significantly increase the half-life of RNA in environments rich in nucleases, such as serum.[4]

The Structural Basis of Enhanced Stability

The key to the increased nuclease resistance of 2'-O-Methyl RNA lies in a simple yet profound structural alteration at the 2' position of the ribose sugar.

Figure 1. Structural comparison of unmodified and 2'-O-Methyl RNA and their interaction with nucleases.

As depicted in Figure 1, the presence of the bulkier methyl group in 2'-O-Methyl RNA, in place of the hydroxyl group in unmodified RNA, physically obstructs the active site of nucleases. This steric hindrance is a primary reason for the observed increase in stability.

Quantitative Comparison of Nuclease Resistance

Experimental data consistently demonstrates the superior stability of 2'-O-Methyl RNA in the presence of nucleases. The following table summarizes a comparison of the half-lives of various RNA oligonucleotides in human and mouse serum.

RNA TypeModificationSerum TypeHalf-life (t1/2)Reference
Unmodified RNANoneHumanSeconds to minutes[4]
2'-O-Methyl RNAFully ModifiedHuman> 24 hours (minimal degradation)[4]
2'-O-Methyl RNAFully Modified50% Human Plasma~1631 minutes[5]
Unmodified RNANone50% Human PlasmaNot specified, but significantly less than modified versions[5]
2'-Fluoro RNAFully Modified50% Human Plasma~53.2 minutes[5]
DNAUnmodifiedMouse~1.7 hours[4]

Table 1: Comparative stability of unmodified and modified RNA oligonucleotides in serum.

The data clearly indicates that while unmodified RNA is rapidly degraded, 2'-O-Methyl modification extends the half-life by orders of magnitude, making it a far more robust molecule for in vivo applications.[4][5]

Experimental Protocol: In Vitro Nuclease Degradation Assay

To empirically determine and compare the nuclease resistance of different RNA molecules, a standard in vitro degradation assay can be performed. This protocol provides a general framework for such an experiment.

Materials and Reagents
  • Unmodified and 2'-O-Methylated RNA oligonucleotides of the same sequence

  • Nuclease (e.g., S1 nuclease, RNase A, or serum)

  • Nuclease-free water

  • Reaction buffer (specific to the nuclease used)

  • EDTA (to stop the reaction)

  • Gel loading buffer

  • Polyacrylamide or agarose (B213101) gels

  • Gel electrophoresis apparatus

  • Gel imaging system

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Nuclease Digestion cluster_analysis Analysis prep_rna Prepare equimolar solutions of Unmodified and 2'-O-Methyl RNA incubate Incubate RNA samples with nuclease at optimal temperature (e.g., 37°C) prep_rna->incubate prep_nuclease Prepare nuclease solution in reaction buffer prep_nuclease->incubate time_points Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 min) incubate->time_points stop_reaction Stop reaction by adding EDTA and placing on ice time_points->stop_reaction gel Run samples on a denaturing polyacrylamide gel stop_reaction->gel visualize Visualize RNA bands using a gel imaging system gel->visualize quantify Quantify band intensity to determine the percentage of intact RNA remaining visualize->quantify

Figure 2. Workflow for an in vitro nuclease degradation assay.
Detailed Steps:

  • RNA Preparation: Prepare solutions of both unmodified and 2'-O-Methyl RNA at the same concentration in nuclease-free water.

  • Reaction Setup: In separate tubes, combine the RNA, reaction buffer, and nuclease-free water. Keep the tubes on ice.

  • Initiate Digestion: Initiate the reaction by adding the nuclease to each tube and immediately transfer the tubes to the appropriate incubation temperature (e.g., 37°C).

  • Time Course Collection: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), remove an aliquot from each reaction tube and immediately add EDTA to a final concentration of 25-50 mM to chelate divalent cations and inactivate the nuclease. Place the stopped reactions on ice.

  • Analysis by Gel Electrophoresis: Mix the collected aliquots with a gel loading buffer. Separate the RNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel documentation system. The intensity of the band corresponding to the full-length, intact RNA at each time point is quantified.

  • Data Interpretation: The percentage of intact RNA remaining at each time point is calculated relative to the zero time point. This data can be plotted to determine the degradation rate and half-life for each RNA type.

Conclusion

The incorporation of 2'-O-Methyl modifications into RNA oligonucleotides is a highly effective strategy to overcome the challenge of nuclease-mediated degradation. The enhanced stability, as demonstrated by a significantly longer half-life in serum and in vitro nuclease assays, is a direct result of the steric hindrance provided by the methyl group at the 2' position of the ribose. This fundamental modification has been instrumental in advancing the development of RNA-based therapeutics, including antisense oligonucleotides, siRNAs, and mRNA vaccines, by ensuring that these molecules persist long enough in biological systems to exert their intended therapeutic effect. For researchers and drug developers, the choice between unmodified and 2'-O-Methyl RNA hinges on the requirement for stability, with the latter being the clear choice for applications demanding resistance to nucleolytic cleavage.

References

2'-O-Methyl Modification Enhances RNA Duplex Thermal Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of RNA molecules is paramount for enhancing their therapeutic potential. Among the various chemical modifications, 2'-O-methylation (2'-O-Me) stands out for its ability to significantly increase the thermal stability of RNA duplexes. This guide provides a comprehensive comparison of the thermal stability (Tm) of 2'-O-Me modified RNA duplexes against unmodified counterparts and other common modifications, supported by experimental data and detailed protocols.

The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar in an RNA nucleotide has a profound impact on the duplex's structural and thermodynamic properties. This modification pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA helices. This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable structure.[1][2][3]

Comparative Thermal Stability (Tm) Analysis

The stabilizing effect of 2'-O-Me modifications is evident from the increase in the melting temperature (Tm) of RNA duplexes. The following tables summarize quantitative data from various studies, comparing the Tm of unmodified RNA duplexes with those containing 2'-O-Me and other 2'-modifications.

Table 1: Tm of 14-mer U/A RNA Duplexes with Modified Uridine Strand
Duplex Composition (U-strand / A-strand)Modification on Uridine StrandTm (°C)ΔTm (°C) vs. Unmodified
UOH14 / AOH14Unmodified24-
UOMe14 / AOH142'-O-Methyl (OMe)36+12
UOMOE14 / AOH142'-O-Methoxyethyl (OMOE)40+16
UOCE14 / AOH142'-O-Cyanoethyl (OCE)43+19

Data sourced from a study on the relationship between deformability and thermal stability of 2'-O-modified RNA hetero duplexes.[1]

Table 2: Tm of 14-mer U/A RNA Duplexes with Modified Adenosine Strand
Duplex Composition (U-strand / A-strand)Modification on Adenosine StrandTm (°C)ΔTm (°C) vs. Unmodified
UOH14 / AOH14Unmodified24-
UOH14 / AOMe142'-O-Methyl (OMe)240
UOH14 / AOCE142'-O-Cyanoethyl (OCE)27+3

Data sourced from the same study, highlighting the sequence-dependent effect of the modification.[4]

Table 3: Tm of Self-Complementary L-RNA Duplexes with 2'-O-Me Modifications
L-RNA Sequence (5'-GCAAAUUUGC-3')Number of 2'-O-Me ModificationsTm (°C)ΔTm (°C) per modification pair
Unmodified042.8-
One 2'-O-Me per strand246.1+3.3
Two 2'-O-Me per strand450.6+7.8 (~+3.9 per pair)

Data from a study on derivatization of mirror-image L-nucleic acids, indicating an approximate increase of 1.6-1.9 °C per modification.[2]

Mechanism of Thermal Stabilization

The enhanced thermal stability conferred by 2'-O-Me modification is primarily attributed to its influence on the sugar conformation.

cluster_unmodified Unmodified RNA cluster_modified 2'-O-Me Modified RNA Unmodified_Ribose Unmodified Ribose (2'-OH) C2_endo C2'-endo Unmodified_Ribose->C2_endo ~40% C3_endo C3'-endo Unmodified_Ribose->C3_endo ~60% A_form_helix Stable A-form RNA Duplex C3_endo->A_form_helix Pre-organization Modified_Ribose 2'-O-Me Ribose C3_endo_favored C3'-endo (Favored) Modified_Ribose->C3_endo_favored Steric hindrance disfavors C2'-endo C3_endo_favored->A_form_helix Stronger Pre-organization Increased_Tm Increased Thermal Stability (Tm) A_form_helix->Increased_Tm Reduced entropic penalty

Figure 1. Mechanism of 2'-O-Me induced thermal stabilization.

Experimental Protocol: UV Melting Temperature (Tm) Analysis

The following is a typical protocol for determining the Tm of RNA duplexes using UV-Vis spectrophotometry.

Start Start Prepare_Sample 1. Prepare Sample: - 2 µM of each RNA strand - Buffer: 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0 Start->Prepare_Sample Dissociate 2. Denaturation: Heat to 85-95°C for 10 min Prepare_Sample->Dissociate Anneal 3. Annealing: Cool slowly (e.g., 1.0°C/min) to 15°C Dissociate->Anneal Equilibrate 4. Equilibration: Hold at 15°C for 10 min Anneal->Equilibrate Measure 5. UV Melting Curve Acquisition: - Monitor absorbance at 260 nm - Increase temperature at a constant rate (e.g., 1.0°C/min) Equilibrate->Measure Analyze 6. Data Analysis: - Plot absorbance vs. temperature - Determine Tm (inflection point of the curve) Measure->Analyze End End Analyze->End

Figure 2. Experimental workflow for Tm analysis.
Detailed Methodology[4][5][6]

  • Oligonucleotide Preparation: The modified and unmodified RNA oligonucleotides are synthesized and purified. The concentration of each strand is determined by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure the strands are in a single-stranded state.

  • Sample Annealing: Equimolar amounts of the complementary RNA strands are mixed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0). The mixture is heated to a temperature well above the expected Tm (e.g., 85-95°C) for a short period (e.g., 10 minutes) to ensure complete dissociation of any pre-existing duplexes. The sample is then slowly cooled to a temperature below the expected Tm (e.g., 15°C) to allow for proper duplex formation.

  • UV Melting Measurement: The sample is placed in a temperature-controlled cuvette holder in a UV-Vis spectrophotometer. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1.0°C/min).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This corresponds to the inflection point of the sigmoidal melting curve (absorbance vs. temperature). The Tm can be accurately determined by calculating the first derivative of the melting curve.

Comparison with Other Modifications

While 2'-O-Me modification provides a significant increase in thermal stability, other modifications can have even more pronounced effects. For instance, Locked Nucleic Acid (LNA) modifications, which create a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose, lock the sugar in the C3'-endo conformation, leading to a greater increase in Tm compared to 2'-O-Me.[5] Conversely, some modifications, like 2'-amino modifications, have been shown to destabilize duplexes.[6]

Conclusion

The 2'-O-Me modification is a valuable tool for enhancing the thermal stability of RNA duplexes, a crucial factor for the development of RNA-based therapeutics and diagnostics. The degree of stabilization is sequence-dependent and generally provides a significant increase in Tm. The experimental protocol for Tm analysis is well-established and allows for the precise quantification of the stabilizing effects of such modifications. For applications requiring even greater thermal stability, other modifications such as LNA can be considered. The choice of modification will ultimately depend on the specific application and desired thermodynamic profile of the RNA duplex.

References

A Head-to-Head Comparison: Benzoyl vs. Acetyl Protection for Cytidine in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups is a critical parameter influencing yield, purity, and the integrity of the final RNA product. The N4-amino group of cytidine (B196190) is particularly susceptible to side reactions if not properly protected. This guide provides an objective, data-driven comparison of two of the most common protecting groups for cytidine: Benzoyl (Bz) and Acetyl (Ac).

The selection between N4-benzoyl-cytidine (Bz-C) and N4-acetyl-cytidine (Ac-C) phosphoramidites for solid-phase RNA synthesis involves a trade-off between stability and the potential for side reactions during deprotection. While both are effectively removed under basic conditions, their behavior with different reagents and under varying temperatures can significantly impact the outcome of a synthesis, especially for complex or modified oligonucleotides.

Performance Comparison: Stability, Deprotection, and Side Reactions

The primary distinction between benzoyl and acetyl protection lies in their relative lability and reactivity towards nucleophiles used in the final deprotection step. Benzoyl is generally more stable than acetyl, but this stability can be a double-edged sword, necessitating harsher deprotection conditions that may not be suitable for sensitive RNA molecules.

A significant concern with benzoyl protection is its susceptibility to transamidation when using methylamine (B109427) (CH₃NH₂), a common reagent for rapid deprotection. This side reaction results in the conversion of the desired cytidine to N4-methylcytidine. Acetyl-protected cytidine is far less prone to this issue due to the rapid hydrolysis of the acetyl group under the same conditions[1].

Table 1: Deprotection Conditions and Performance

ParameterBenzoyl (Bz) ProtectionAcetyl (Ac) ProtectionKey Considerations
Common Deprotection Reagents Aqueous Ammonia (B1221849) (NH₃ aq.), Aqueous Methylamine (MeNH₂ aq.), Ethanolic Ammonia[2][3][4]Aqueous Ammonia (NH₃ aq.), Aqueous Methylamine (MeNH₂ aq.), Ethanolic Ammonia[2][3][4]Reagent choice dictates speed and potential side reactions.
Standard Deprotection (NH₃ aq.) Complete removal typically requires heating (e.g., 55°C) for several hours (5-17 hours)[1][4].Can be removed under the same conditions as Benzoyl.The isobutyryl group on Guanine is often the rate-limiting step in standard deprotection[1].
Rapid Deprotection (MeNH₂ aq.) Faster removal than NH₃ aq., but high risk of transamidation to form N4-methylcytidine[1][4].Significantly less susceptible to transamidation. Deprotection is rapid[1][4].Acetyl is preferred when using methylamine-based deprotection cocktails.
Relative Stability More stable to basic conditions than acetyl[2].Less stable; preferred for synthesis of sensitive RNAs where milder deprotection is required[5].Benzoyl's stability can be advantageous for long syntheses but requires harsher final deprotection.

Experimental Protocols

The following protocols outline the standard solid-phase synthesis cycle and the critical final deprotection step, highlighting the differences in handling Bz-C and Ac-C.

Key Experiment: Solid-Phase RNA Synthesis Cycle

The synthesis of an RNA oligonucleotide on a solid support follows a four-step cycle for each nucleotide addition. This process is identical for both Benzoyl and Acetyl protected cytidine phosphoramidites.

Methodology:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleotide using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) to free the 5'-hydroxyl group[1].

  • Coupling: Activation of the phosphoramidite (B1245037) monomer (e.g., Bz-C or Ac-C phosphoramidite) with an activator like tetrazole, followed by coupling to the free 5'-hydroxyl group of the growing RNA chain[6].

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole (NMI) to prevent the formation of deletion-mutant sequences[1].

  • Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution[6].

  • Iteration: The cycle is repeated until the desired RNA sequence is assembled.

Key Experiment: Final Cleavage and Deprotection

This is the most critical step where the choice between Benzoyl and Acetyl protection has the greatest impact.

Objective: To cleave the synthesized RNA from the solid support and remove all protecting groups from the nucleobases and phosphate backbone.

Methodology A: Standard Deprotection (Ammonia)

  • Transfer the solid support with the synthesized RNA to a screw-cap vial.

  • Add concentrated aqueous ammonium (B1175870) hydroxide (B78521) (~28% NH₃).

  • Seal the vial tightly and heat at 55°C for 5-17 hours[1][4]. This step cleaves the RNA from the support and removes the cyanoethyl phosphate protecting groups and the N-benzoyl or N-acetyl groups from the nucleobases.

  • Cool the vial, uncap, and evaporate the ammonia solution to dryness.

  • Proceed with 2'-hydroxyl (e.g., TBDMS) group deprotection using a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (TEA·3HF).

Methodology B: Rapid Deprotection (Methylamine)

  • Transfer the solid support to a screw-cap vial.

  • Add a solution of aqueous methylamine (e.g., 40% MeNH₂ aq.) or a mixture of aqueous ammonia and aqueous methylamine[1][4].

  • Incubate at room temperature for 2 hours or at an elevated temperature (e.g., 65°C) for a shorter period, depending on the specific cocktail used[4].

  • Cool and evaporate the solution.

  • Proceed with 2'-hydroxyl deprotection.

    • Note: This method is highly efficient but should be avoided when using N4-benzoyl cytidine due to the risk of transamidation[1][5]. It is the preferred method for oligonucleotides synthesized with N4-acetyl cytidine to minimize deprotection time.

Visualizing the Chemistry

Diagrams created using Graphviz illustrate the core processes and potential side reactions, providing a clear visual reference for the chemical transformations involved.

RNA_Synthesis_Cycle cluster_cycle Phosphoramidite Cycle Start Start Detritylation Detritylation Start->Detritylation 1. TCA/DCM Coupling Coupling Detritylation->Coupling 2. Amidite + Activator Capping Capping Coupling->Capping 3. Ac₂O/NMI Oxidation Oxidation Capping->Oxidation 4. I₂/H₂O Oxidation->Detritylation Repeat for next cycle

Caption: The four-step phosphoramidite cycle for solid-phase RNA synthesis.

Transamidation_Side_Reaction Bz_Cytidine N4-Benzoyl-Cytidine C(=O)Ph Desired_Product Cytidine NH₂ Bz_Cytidine->Desired_Product Hydrolysis (Correct Path) Side_Product N4-Methylcytidine NH(CH₃) Bz_Cytidine->Side_Product Transamidation (Side Reaction) MeNH2 Methylamine (MeNH₂)

Caption: Transamidation side reaction of N4-benzoyl-cytidine with methylamine.

Conclusion and Recommendations

The choice between benzoyl and acetyl protection for cytidine depends heavily on the specific requirements of the RNA sequence being synthesized and the desired deprotection strategy.

  • N4-Acetyl-Cytidine is recommended for:

    • Syntheses requiring rapid deprotection protocols using methylamine-based reagents.

    • The synthesis of RNA containing base-sensitive modifications where harsh, prolonged heating in ammonia is undesirable.

    • Minimizing the risk of N4-methylcytidine formation, thereby ensuring higher purity of the final product.

  • N4-Benzoyl-Cytidine may be considered for:

    • Standard syntheses where prolonged deprotection with ammonium hydroxide is the established protocol.

    • Situations where the higher stability of the benzoyl group during synthesis is deemed critical, although modern synthesis cycles are highly efficient and this is less of a concern.

For researchers prioritizing speed, purity, and flexibility, particularly in the context of developing complex RNA therapeutics, N4-acetyl-cytidine offers a distinct advantage by avoiding the problematic transamidation side reaction associated with the rapid deprotection protocols that are becoming the industry standard.

References

A Researcher's Guide to Quantifying 2'-O-Methylation in RNA: A Comparison of LC-MS and RiboMeth-Seq Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA modification analysis, this guide provides an objective comparison of leading methodologies for quantifying 2'-O-methylation. We delve into the experimental principles, performance, and protocols of Liquid Chromatography-Mass Spectrometry (LC-MS) and RiboMeth-Seq, offering supporting data to inform your selection of the most suitable technique for your research needs.

The 2'-O-methylation (Nm) of ribonucleosides is a critical post-transcriptional modification influencing RNA stability, structure, and function. Its accurate quantification is paramount in understanding its role in various biological processes and in the development of RNA-based therapeutics. This guide focuses on two powerful and widely adopted techniques: the "gold standard" LC-MS and the high-throughput RiboMeth-Seq.

At a Glance: Method Comparison

FeatureLC-MS-based MethodsRiboMeth-Seq
Principle Enzymatic digestion of RNA to individual nucleosides followed by chromatographic separation and mass spectrometric detection and quantification.High-throughput sequencing-based method that relies on the resistance of 2'-O-methylated sites to alkaline hydrolysis.
Quantification Absolute quantification against a standard curve.Relative quantification based on the frequency of sequencing reads.
Throughput Lower; sample-by-sample analysis.High; suitable for transcriptome-wide analysis.
Information Provides the overall abundance of 2'-O-methylated nucleosides in the RNA sample.Provides the location and relative abundance of 2'-O-methylation at specific sites.
Validation Considered a "gold standard" for validating results from other methods.Often requires validation by an orthogonal method like LC-MS for absolute quantification.
Correlation Modern LC-MS approaches show excellent correlation with RiboMeth-Seq data (R² > 0.98).[1]Provides data that is highly correlated with LC-MS results.[1]

In-Depth Analysis: LC-MS Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a benchmark for the accurate quantification of modified nucleosides due to its high sensitivity and specificity. The general workflow involves the complete enzymatic digestion of the RNA sample into its constituent nucleosides, which are then separated by liquid chromatography and detected and quantified by a mass spectrometer.

Experimental Workflow: LC-MS

LC_MS_Workflow RNA_Sample RNA Sample Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, PDE1, BAP) RNA_Sample->Enzymatic_Digestion Nucleoside_Mixture Nucleoside Mixture Enzymatic_Digestion->Nucleoside_Mixture LC_Separation LC Separation (RP-HPLC or HILIC) Nucleoside_Mixture->LC_Separation MS_Detection Mass Spectrometry (QQQ-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

A generalized workflow for the quantification of 2'-O-methylation by LC-MS.
Key LC-MS Methodologies

Two primary liquid chromatography techniques are employed for the separation of nucleosides: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase HPLC (RP-HPLC): This is a widely used technique that separates molecules based on their hydrophobicity. While effective for many nucleosides, highly polar ones, including some modified nucleosides, may have poor retention. The use of ion-pairing agents can improve retention but may complicate MS detection.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for polar nucleosides and offering excellent compatibility with mass spectrometry.

ParameterReversed-Phase HPLC (U)HPLCHILIC
Stationary Phase Non-polar (e.g., C18)Polar (e.g., silica, amide)
Mobile Phase High aqueous contentHigh organic content
Retention of 2'-O-Me Nucleosides Can be challenging for very polar species; may require ion-pairing agents.Generally provides good retention for polar nucleosides.
MS Compatibility Good; ion-pairing agents can cause suppression.Excellent; uses volatile mobile phases.
Experimental Protocol: UHPLC-QqQ-MS for 2'-O-Methylation Quantification

This protocol outlines a typical ultra-high-performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-QqQ-MS) method for the absolute quantification of 2'-O-methylated ribonucleosides.

1. RNA Digestion to Nucleosides:

  • Enzyme Cocktail: A combination of nucleases and phosphatases is used for the complete hydrolysis of RNA. A common cocktail includes Nuclease P1, Phosphodiesterase I (PDE1), and Bacterial Alkaline Phosphatase (BAP). Commercial kits with optimized enzyme mixtures are also available.

  • Procedure:

    • To 1-5 µg of purified RNA, add the enzyme cocktail in a suitable reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

    • Incubate at 37°C for 2-4 hours.

    • (Optional) Remove enzymes using a 10 kDa molecular weight cutoff filter to prevent interference with the LC-MS system.

2. UHPLC Separation:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) or a HILIC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the nucleosides. The specific gradient will depend on the column and the specific nucleosides of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

3. QqQ-MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific 2'-O-methylated nucleosides (e.g., 2'-O-methyladenosine, 2'-O-methylcytidine, 2'-O-methylguanosine, and 2'-O-methyluridine) and their unmodified counterparts.

  • MRM Transitions: Specific precursor-to-product ion transitions for each nucleoside are monitored for high selectivity and sensitivity.

4. Quantification:

  • A standard curve is generated using known concentrations of pure 2'-O-methylated and unmodified nucleoside standards.

  • The absolute quantity of each 2'-O-methylated nucleoside in the sample is determined by comparing its peak area to the standard curve.

In-Depth Analysis: RiboMeth-Seq

RiboMeth-Seq is a powerful high-throughput sequencing method that enables the transcriptome-wide mapping and relative quantification of 2'-O-methylation sites. The method is based on the principle that the phosphodiester bond adjacent to a 2'-O-methylated ribose is resistant to alkaline hydrolysis.

Experimental Workflow: RiboMeth-Seq

RiboMethSeq_Workflow Total_RNA Total RNA Alkaline_Hydrolysis Alkaline Hydrolysis Total_RNA->Alkaline_Hydrolysis RNA_Fragments RNA Fragments Alkaline_Hydrolysis->RNA_Fragments Library_Prep Library Preparation (Adapter Ligation) RNA_Fragments->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Mapping & Scoring) Sequencing->Data_Analysis

A simplified workflow for RiboMeth-Seq analysis of 2'-O-methylation.
Experimental Protocol: RiboMeth-Seq

1. Alkaline Fragmentation:

  • Total RNA is subjected to controlled alkaline hydrolysis (e.g., using sodium bicarbonate buffer at high temperature). This process randomly cleaves the RNA backbone at phosphodiester bonds, except at sites adjacent to a 2'-O-methylated nucleotide.

2. Library Preparation:

  • The resulting RNA fragments are processed to generate a sequencing library. This typically involves:

    • End-repair of the RNA fragments.

    • Ligation of 3' and 5' adapters.

    • Reverse transcription to cDNA.

    • PCR amplification to add sequencing indexes.

3. High-Throughput Sequencing:

  • The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

4. Data Analysis:

  • Sequencing reads are aligned to a reference transcriptome.

  • The positions of the 5' and 3' ends of the aligned reads are analyzed.

  • A "methylation score" is calculated for each nucleotide position. A lower number of read ends at a specific position indicates protection from hydrolysis and thus a higher likelihood of 2'-O-methylation.

Quantitative Data and Validation

A key consideration when choosing a method is the reliability and comparability of the quantitative data. Studies have shown an excellent correlation between the results obtained from modern LC-MS/MS methods and RiboMeth-Seq.[1] For instance, a high correlation (R² > 0.98) has been reported, indicating that both methods provide consistent and reliable quantification of 2'-O-methylation levels.[1]

While RiboMeth-Seq provides valuable information on the location and relative abundance of modifications across the transcriptome, LC-MS is often used as an orthogonal method to validate these findings and to obtain absolute quantification of specific 2'-O-methylated nucleosides.

Conclusion

The choice between LC-MS and RiboMeth-Seq for quantifying 2'-O-methylation in RNA depends on the specific research question.

  • For absolute quantification of the total amount of 2'-O-methylated nucleosides in a sample and for validating findings from high-throughput methods, LC-MS is the method of choice. Its high accuracy and sensitivity make it the gold standard for this purpose.

  • For transcriptome-wide mapping of 2'-O-methylation sites and for assessing relative changes in methylation levels at specific positions under different conditions, RiboMeth-Seq offers a powerful high-throughput solution.

For many comprehensive studies, a combination of both approaches is ideal, leveraging the high-throughput screening capabilities of RiboMeth-Seq with the precise, absolute quantification of LC-MS for validation and in-depth characterization. This integrated approach provides the most complete picture of the 2'-O-methylation landscape in RNA.

References

A Comparative Guide: 2'-O-Methyl Antisense Oligonucleotides vs. Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antisense therapeutics, chemical modifications to oligonucleotide backbones and sugar moieties are paramount for enhancing efficacy, stability, and safety. Among the most pivotal and widely utilized modifications are the phosphorothioate (B77711) (PS) linkage and the 2'-O-Methyl (2'-O-Me) ribose substitution. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in the strategic design of antisense oligonucleotides (ASOs).

At a Glance: Key Performance Characteristics

FeaturePhosphorothioate (PS) Oligonucleotides2'-O-Methyl (2'-O-Me) ASOs
Primary Function Increases nuclease resistance, facilitates cellular uptake.[1][2]Increases binding affinity to target RNA, enhances nuclease resistance, reduces immune stimulation.[3]
Mechanism of Action Can support RNase H-mediated cleavage of target mRNA.[1][3]Primarily steric hindrance of translation or splice modulation; does not typically support RNase H cleavage on its own.[3]
Nuclease Resistance Significantly increased compared to unmodified oligonucleotides.[1][4]High resistance to nuclease degradation.[3]
Binding Affinity (Tm) Reduces binding affinity to target RNA compared to unmodified DNA.[5][6]Increases binding affinity to target RNA.[3][5]
Toxicity/Off-Target Effects Can induce toxicity and off-target effects through non-specific protein binding.[1][5]Generally exhibits reduced non-specific protein binding and lower toxicity compared to PS-only ASOs.[5][7]
Common Application Used as the backbone for many ASOs, often in combination with other modifications.[8]Used in "gapmer" ASO designs (flanking a central PS DNA region) and for splice-switching applications.[3][9]

In-Depth Efficacy Comparison: Experimental Data

The following table summarizes quantitative data from comparative studies, highlighting the impact of these modifications on ASO performance.

Target GeneASO DesignIC50Cell LineKey Findings & Reference
Vanilloid Receptor 1 (VR1)Phosphorothioate (PS)~70 nMCos-7The 2'-O-Me modified gapmer was 3-fold less potent than the PS ASO.[10][11]
Vanilloid Receptor 1 (VR1)2'-O-Me RNA-DNA gapmer~220 nMCos-7LNA gapmers and siRNAs were significantly more potent than both PS and 2'-O-Me ASOs.[10][11]
bcl-2Phosphorothioate (S-ODN)>0.1 µMT24Both S-ODN and Me-S-ODN effectively reduced Bcl-2 protein levels at 0.1 µM.[5]
bcl-22'-O-Me modified PS (Me-S-ODN)>0.1 µMT24The 2'-O-Me modification led to reduced toxic growth inhibitory effects compared to the S-ODN.[5][7]

Note: IC50 values represent the concentration of ASO required to achieve 50% inhibition of target gene expression. Lower values indicate higher potency.

Mechanisms of Action: A Visual Explanation

The primary mechanisms by which these oligonucleotides exert their effects differ significantly. Phosphorothioate ASOs, particularly when composed of a DNA gap, can recruit RNase H to degrade the target mRNA. In contrast, 2'-O-Me modifications sterically hinder the ribosomal machinery or modulate splicing, preventing protein production without degrading the mRNA.

ASO Mechanisms of Action cluster_0 Phosphorothioate (PS) ASO (RNase H Dependent) cluster_1 2'-O-Me ASO (Steric Hindrance) PS_ASO PS ASO Heteroduplex_PS ASO-mRNA Heteroduplex PS_ASO->Heteroduplex_PS Binds mRNA_PS Target mRNA mRNA_PS->Heteroduplex_PS RNaseH RNase H Heteroduplex_PS->RNaseH Recruits Cleavage_PS mRNA Cleavage RNaseH->Cleavage_PS Mediates OMe_ASO 2'-O-Me ASO Heteroduplex_OMe ASO-mRNA Heteroduplex OMe_ASO->Heteroduplex_OMe Binds mRNA_OMe Target mRNA mRNA_OMe->Heteroduplex_OMe Ribosome Ribosome Heteroduplex_OMe->Ribosome Blocks Translation_Block Translation Blocked Ribosome->Translation_Block Prevents

Caption: Mechanisms of action for PS and 2'-O-Me ASOs.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are generalized protocols for key experiments cited in the comparison of 2'-O-Me and PS ASOs.

ASO Transfection and Cell Culture
  • Cell Lines: HeLa (human cervical cancer), T24 (human bladder cancer), or Cos-7 (monkey kidney fibroblast) cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: ASOs are delivered into cells using a lipid-based transfection reagent like Lipofectamine. The ASO and transfection reagent are separately diluted in serum-free media, then combined and incubated to allow complex formation before being added to the cells.

  • Dosage: A range of ASO concentrations (e.g., 10 nM to 200 nM) are typically tested to determine dose-dependent effects and calculate IC50 values.

Quantification of Target Gene Knockdown (RT-qPCR)

This experiment measures the amount of target mRNA remaining after ASO treatment.

RT-qPCR Workflow start ASO-treated Cells rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_extraction->cdna_synthesis qpcr Quantitative PCR with Target-Specific Primers cdna_synthesis->qpcr analysis Data Analysis (Relative Quantification) qpcr->analysis result mRNA Knockdown Percentage analysis->result

Caption: Workflow for quantifying mRNA knockdown.

  • RNA Isolation: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse Transcription (RT): The isolated RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the target gene and a housekeeping gene (for normalization). The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the ASO-treated samples to control samples (e.g., untreated or scrambled ASO-treated).

Western Blot for Protein Level Analysis

This technique is used to determine the amount of the target protein.

  • Protein Extraction: Cells are lysed to release total protein.

  • Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the light produced is captured on film or with a digital imager. The band intensity corresponds to the amount of protein. A loading control (e.g., β-actin or GAPDH) is used for normalization.

Nuclease Resistance Assay
  • Incubation: ASOs are incubated in a solution containing serum (e.g., 10% FBS) or specific nucleases at 37°C for various time points.

  • Analysis: The integrity of the ASOs at each time point is analyzed by gel electrophoresis. The percentage of intact ASO is quantified. Modified ASOs like PS and 2'-O-Me show significantly slower degradation compared to unmodified oligonucleotides.[5]

The "Gapmer" Design: A Synergistic Approach

To leverage the benefits of both modifications, a "gapmer" ASO design is frequently employed.[3] This chimeric oligonucleotide consists of a central "gap" of RNase H-competent DNA with a phosphorothioate backbone, flanked by "wings" of 2'-O-Me modified nucleotides.

Gapmer ASO Design cluster_legend Gapmer 5' Wing (2'-O-Me) DNA Gap (PS) 3' Wing (2'-O-Me) Wing_Benefit High Binding Affinity Nuclease Resistance Gapmer:f0->Wing_Benefit Gapmer:f2->Wing_Benefit Gap_Benefit RNase H Recruitment Gapmer:f1->Gap_Benefit

Caption: Structure and benefits of a gapmer ASO.

This design combines the high binding affinity and nuclease resistance of the 2'-O-Me wings with the RNase H-mediated degradation of the target mRNA initiated by the central PS-DNA gap.[3]

Conclusion

Both phosphorothioate and 2'-O-Methyl modifications are indispensable tools in the development of antisense oligonucleotides. While PS modifications are fundamental for nuclease resistance and cellular uptake, they can reduce binding affinity and introduce toxicity.[5][6] Conversely, 2'-O-Me modifications enhance binding affinity and reduce non-specific effects but do not independently support RNase H activity.[3][5] The strategic combination of these chemistries, most notably in the gapmer design, allows for the creation of highly potent and specific ASOs. The choice of modification strategy should be guided by the intended mechanism of action (e.g., RNase H-mediated degradation vs. steric blocking or splice modulation) and empirical testing to achieve the optimal balance of efficacy and safety for a given therapeutic target.

References

Safety Operating Guide

Safe Disposal of DMT-OMe-rC(Ac): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like DMT-OMe-rC(Ac) phosphoramidite (B1245037) are critical for ensuring a safe and compliant laboratory environment. Adherence to established protocols mitigates risks to both personnel and the environment. This guide provides detailed procedural information for the safe disposal of DMT-OMe-rC(Ac).

Immediate Safety and Handling Precautions

DMT-OMe-rC(Ac) phosphoramidite is a chemical that requires careful handling in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE) when working with this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE Category Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1]
Body Protection A lab coat or chemical-resistant apron.

| Respiratory Protection| An N95 mask or a NIOSH-approved respirator should be used if handling the powder form and there is a risk of inhalation.[1] |

In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or dry sand, collected into a sealed container, and the affected area decontaminated with alcohol.[2] It is crucial to prevent the chemical from entering drains or waterways.[2]

Disposal Plan: A Step-by-Step Approach

The primary method for the safe disposal of DMT-OMe-rC(Ac) waste involves a controlled deactivation process through hydrolysis.[2] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species.[2][3] This deactivation renders the compound suitable for disposal as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocol for Deactivation of DMT-OMe-rC(Ac) Waste

This protocol is designed for the deactivation of small quantities of expired or unused DMT-OMe-rC(Ac) solid waste or residues in empty containers.[2]

Materials:

  • DMT-OMe-rC(Ac) waste

  • Anhydrous Acetonitrile (B52724) (ACN)

  • 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste container

  • Stir plate and stir bar (optional)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: All operations must be performed within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution:

    • For solid waste, carefully dissolve the DMT-OMe-rC(Ac) in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate.[2] A weak base like sodium bicarbonate facilitates hydrolysis and neutralizes any acidic byproducts.[2]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[2]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[2]

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Table 2: Deactivation Protocol Summary

Step Action Reagent Duration
1 Preparation - -
2 Dissolution Anhydrous Acetonitrile -
3 Quenching/Hydrolysis 5% Aqueous Sodium Bicarbonate -
4 Reaction - 24 hours
5 Waste Collection - -

| 6 | Final Disposal | - | - |

start Start: DMT-OMe-rC(Ac) Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Anhydrous Acetonitrile fume_hood->dissolve quench Slowly Add Acetonitrile Solution to Bicarbonate Solution with Stirring dissolve->quench Step 1 prepare_bicarb Prepare 5% Aqueous Sodium Bicarbonate Solution prepare_bicarb->quench hydrolyze Allow to React for 24 Hours at Room Temperature quench->hydrolyze Step 2 collect Transfer Hydrolyzed Mixture to Labeled Hazardous Waste Container hydrolyze->collect Step 3 dispose Dispose Through Institutional EHS or Licensed Contractor collect->dispose Step 4 end End: Deactivated Waste dispose->end

Caption: Disposal workflow for DMT-OMe-rC(Ac).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.